4-Amino-4-phenylbutan-1-ol hydrochloride
Description
BenchChem offers high-quality 4-Amino-4-phenylbutan-1-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-4-phenylbutan-1-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
4-amino-4-phenylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H |
InChI Key |
GRDXYWYYIPOBAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCO)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of (S)-4-Amino-4-phenylbutan-1-ol Hydrochloride
Executive Summary
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride (CAS: 1810074-83-9) is a highly versatile chiral
Retrosynthetic Strategy & Pathway Design
The traditional synthesis of chiral
-
Stereocenter Establishment: The (S)-stereocenter is set via an enzymatic transamination of the prochiral 4-oxo-4-phenylbutanoic acid.
-
Chemoselective Reduction: The resulting zwitterionic amino acid is reduced to the alcohol using an in situ generated borane system, avoiding the harsh conditions of lithium aluminum hydride (
). -
Salt Formation: The free base is trapped as a hydrochloride salt to ensure stability and facilitate purification.
Figure 1: Three-step synthetic pathway to (S)-4-Amino-4-phenylbutan-1-ol hydrochloride.
Phase I: Biocatalytic Asymmetric Transamination
Causality & Logic:
Setting a benzylic stereocenter via chemical asymmetric hydrogenation requires expensive transition-metal catalysts and high-pressure equipment. Instead, we utilize an
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 1 L of 200 mM Tris/HCl buffer and adjust the pH to 7.0.
-
Substrate Loading: Dissolve 4-oxo-4-phenylbutanoic acid (100 mmol) and (S)-
-MBA (200 mmol, 2.0 eq) in the buffer. -
Cofactor & Enzyme Addition: Add PLP to a final concentration of 0.1 mM, followed by the purified
-TA enzyme (e.g., -TAPO, 0.02 mg/mL). -
Incubation: Incubate the reaction mixture at 30 °C with gentle orbital shaking (150 rpm) for 24-48 hours.
-
Isolation: Adjust the pH to 2.0 using 1M HCl to wash away the acetophenone byproduct with ethyl acetate. Then, adjust the aqueous layer to the isoelectric point of the product (pH ~6.5) to precipitate the (S)-4-amino-4-phenylbutanoic acid. Filter and dry under a vacuum.
Self-Validating System: The reaction's progress can be visually and analytically validated. The generation of acetophenone provides a distinct olfactory cue and can be tracked via UV-HPLC at 254 nm. The precipitation of the product at its isoelectric point confirms the successful formation of the zwitterionic amino acid.
Phase II: Chemoselective Borane Reduction
Causality & Logic:
Zwitterionic amino acids are highly insoluble in organic solvents, making direct reduction with standard reagents difficult. While
Figure 2: Step-by-step workflow for the chemoselective NaBH4/I2 reduction process.
Step-by-Step Protocol:
-
Activation: Suspend (S)-4-amino-4-phenylbutanoic acid (50 mmol) in 150 mL of anhydrous THF in a flame-dried flask under Argon at 0 °C. Add
(125 mmol, 2.5 eq) in one portion. Stir for 30 minutes. -
Borane Generation: Dissolve
(50 mmol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the reaction flask over 1 hour. -
Reflux: Once the addition is complete and gas evolution subsides, heat the reaction to reflux (65 °C) for 14 hours.
-
Quench: Cool the flask to 0 °C. Carefully add Methanol (30 mL) dropwise to quench excess borane, followed by 20% aqueous NaOH (50 mL) to break the boron-amine complexes. Stir at room temperature for 2 hours.
-
Extraction: Evaporate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate to yield the free base as a viscous pale oil.
Self-Validating System:
The reaction provides immediate visual feedback. The initial addition of
Phase III: Hydrochloride Salt Formation & Isolation
Causality & Logic: The free base of (S)-4-amino-4-phenylbutan-1-ol is a viscous oil that is difficult to weigh, prone to atmospheric oxidation, and challenging to purify via chromatography due to its high polarity. Converting it to the hydrochloride salt drastically alters its physical state, driving the formation of a highly stable, crystalline solid that rejects organic impurities into the mother liquor.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude (S)-4-amino-4-phenylbutan-1-ol free base (approx. 40 mmol) in 100 mL of anhydrous diethyl ether (or a 1:1 mixture of ethyl acetate/ether).
-
Precipitation: Cool the solution to 0 °C. Slowly add a standardized solution of HCl in isopropanol (50 mmol, 1.2 eq) dropwise under vigorous stirring.
-
Maturation: Allow the resulting white suspension to stir for 1 hour at 0 °C to ensure complete crystallization.
-
Isolation: Filter the precipitate through a sintered glass funnel, wash with 20 mL of cold anhydrous ether, and dry under a high vacuum to yield the pure (S)-4-Amino-4-phenylbutan-1-ol hydrochloride.
Self-Validating System:
The phase change is instantaneous. The free base is entirely soluble in the ethereal solvent, whereas the HCl salt is highly insoluble. The immediate formation of a pristine white precipitate upon the addition of the acid serves as visual confirmation of salt formation. A subsequent silver nitrate (
Quantitative Data & Analytical Characterization
The following table summarizes the expected quantitative metrics and physical properties across the three synthetic phases, providing a benchmark for process validation.
| Step | Intermediate / Product | Yield (%) | Enantiomeric Excess (ee %) | Physical State |
| 1 | (S)-4-Amino-4-phenylbutanoic acid | 82 - 85% | > 99.5% | White crystalline solid |
| 2 | (S)-4-Amino-4-phenylbutan-1-ol (Free Base) | 78 - 82% | > 99.0% | Viscous pale oil |
| 3 | (S)-4-Amino-4-phenylbutan-1-ol HCl | 90 - 95% | > 99.5% | White powder |
Note: Enantiomeric excess is determined via Chiral HPLC using a Daicel Chiralcel OD-H column after derivatization of the primary amine.
References
-
Enzymatic synthesis of chiral γ-amino acids using ω-transaminase - The Royal Society of Chemistry - 2
-
Chalcogen-Containing Oxazolines in the Palladium-Catalyzed Asymmetric Allylic Alkylation (Citing McKennon & Meyers, J. Org. Chem. 1993) - Semantic Scholar - 3
-
Reduction of amino acids to corresponding amino alcohols - Chemistry Stack Exchange - 4
-
(S)-4-Amino-4-phenylbutan-1-ol hydrochloride Product Data - Sigma-Aldrich - 1
Sources
Comprehensive Structural Analysis and Characterization of (R)-4-Amino-4-phenylbutan-1-ol Hydrochloride
Executive Summary & Core Directive
(R)-4-Amino-4-phenylbutan-1-ol hydrochloride is a highly versatile chiral building block utilized extensively in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including novel antidepressants, chiral ligands, and specialized organocatalysts. While the free base form is frequently cited in literature—such as in the synthesis of 1,4-amino alcohols via Grignard addition to N-tosyliminobenzyliodinane —the hydrochloride salt is preferred in industrial applications due to its enhanced thermodynamic stability, resistance to oxidative degradation, and superior aqueous solubility.
As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the analytical behavior of this molecule. Every protocol detailed in this guide is engineered as a self-validating system, ensuring that your structural and stereochemical characterizations are rigorously grounded and reproducible.
Physicochemical Properties & Molecular Anatomy
Before initiating any instrumental analysis, it is critical to understand the molecular anatomy of the compound. The presence of the protonated primary amine (–NH₃⁺) and the primary hydroxyl group (–OH) separated by a flexible aliphatic chain dictates its solubility profile and spectroscopic behavior.
Table 1: Quantitative Physicochemical Data
| Parameter | Value / Specification |
| IUPAC Name | (4R)-4-amino-4-phenylbutan-1-ol hydrochloride |
| Molecular Formula | C₁₀H₁₆ClNO |
| Molecular Weight | 201.70 g/mol (Salt) / 165.24 g/mol (Free Base) |
| Monoisotopic Mass (Free Base) | 165.1154 Da |
| Stereochemistry | (R)-configuration at C4 |
| Hydrogen Bond Donors | 4 (–NH₃⁺, –OH) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Typical Physical State | White to off-white crystalline solid |
Spectroscopic Characterization & Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
The transition from a free base to a hydrochloride salt fundamentally alters the electronic environment of the molecule, which must be accounted for during NMR interpretation.
-
¹H NMR Causality: In the free base, the benzylic proton (H-4) typically resonates around 4.0 ppm in CDCl₃. However, in the hydrochloride salt analyzed in DMSO-d₆, the strong electron-withdrawing effect of the adjacent –NH₃⁺ group deshields H-4, shifting it downfield to approximately 4.3–4.5 ppm . The –NH₃⁺ protons themselves appear as a broad, exchangeable signal integrating to 3H between 8.0–8.5 ppm . The primary alcohol (–OH) proton appears as an exchangeable triplet near 4.5–4.7 ppm , uniquely visible in DMSO-d₆ due to the suppression of rapid proton exchange.
-
¹³C NMR Causality: The benzylic carbon (C-4) is highly sensitive to the protonation state of the amine. In the salt form, C-4 typically resonates near 54.5 ppm . The primary alcohol carbon (C-1) is observed at 60.2 ppm , while the aromatic carbons cluster between 127.0 and 138.0 ppm .
Mass Spectrometry (ESI-MS)
In positive Electrospray Ionization (ESI+), the salt dissociates, and the free base readily accepts a proton to form the [M+H]⁺ ion at m/z 166.12 .
-
Fragmentation Pathway: The dominant MS/MS transition involves the neutral loss of ammonia (NH₃, 17 Da), yielding a fragment at m/z 149.09 . The causality here is driven by thermodynamics: the cleavage of the C–N bond generates a highly stable, resonance-stabilized benzylic carbocation. This specific fragmentation is a definitive diagnostic feature for benzylic amines.
Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of the hydrochloride salt is dominated by a broad, intense complex of bands between 2800 and 3200 cm⁻¹ . This "ammonium band" is caused by the N–H stretching vibrations of the –NH₃⁺ group overlapping with the aliphatic C–H stretches. A distinct, sharper band around 3350 cm⁻¹ confirms the presence of the O–H stretch.
Stereochemical Determination
Validating the (R)-configuration is paramount, as enantiomeric impurities can drastically alter the efficacy of downstream APIs .
Stereochemical purity (enantiomeric excess, ee) is determined via Chiral High-Performance Liquid Chromatography (HPLC). Because the hydrochloride salt can cause peak tailing or irreversible binding on silica-based chiral columns, the sample is typically neutralized in-situ using a basic modifier (e.g., 0.1% Diethylamine) in the mobile phase. The separation relies on transient, stereoselective hydrogen bonding and π-π interactions between the chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and the enantiomers.
Experimental Protocols (Self-Validating Systems)
To ensure maximum trustworthiness and reproducibility, follow these detailed, self-validating methodologies.
Protocol A: NMR Sample Preparation and Acquisition
Objective: Obtain high-resolution ¹H and ¹³C spectra while preventing proton exchange.
-
Sample Weighing: Accurately weigh 15.0 mg of (R)-4-Amino-4-phenylbutan-1-ol HCl into a clean, dry vial.
-
Solvent Selection: Dissolve the solid in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D). Causality: DMSO-d₆ is chosen over CDCl₃ because the HCl salt is insoluble in chloroform, and DMSO prevents the rapid chemical exchange of the –OH and –NH₃⁺ protons, allowing them to be observed.
-
Transfer: Transfer the clear solution to a 5 mm NMR tube using a glass Pasteur pipette.
-
Acquisition: Acquire the ¹H spectrum at 400 MHz (16 scans, relaxation delay 2.0 s) and the ¹³C spectrum at 100 MHz (512 scans, relaxation delay 2.0 s).
-
System Validation: Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (¹H: 2.50 ppm; ¹³C: 39.52 ppm). If the water peak (approx. 3.3 ppm) is excessively broad, it indicates moisture contamination which may obscure the C-1 aliphatic protons.
Protocol B: Chiral HPLC Purity Assessment
Objective: Quantify the enantiomeric excess (ee) of the (R)-isomer.
-
Sample Prep: Dissolve 2.0 mg of the sample in 2.0 mL of HPLC-grade Ethanol.
-
Column Setup: Install a Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v). Causality: The DEA acts as a sweeping agent, neutralizing the HCl salt on-column and preventing secondary interactions with free silanols that cause peak tailing.
-
Parameters: Set the flow rate to 1.0 mL/min, column temperature to 25°C, and UV detection to 210 nm (optimal for the benzylic chromophore).
-
System Validation: Prior to analyzing the sample, inject a racemic standard of 4-amino-4-phenylbutan-1-ol. Validate that the resolution (
) between the (R) and (S) peaks is . Only proceed with the sample injection once baseline resolution is confirmed.
Analytical Workflow Diagram
The following logical relationship diagram outlines the holistic characterization workflow required to validate this chiral amino alcohol salt.
Caption: Analytical workflow for the structural and stereochemical validation of the amino alcohol salt.
References
-
Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane Organic & Biomolecular Chemistry, Royal Society of Chemistry (2016) URL:[Link]
-
4-amino-4-phenylbutan-1-ol (Compound CID 22677686) - Computed Properties PubChem, National Center for Biotechnology Information URL:[Link][1]
Sources
4-Amino-4-phenylbutan-1-ol Hydrochloride: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmaceutical Applications
Executive Summary
The 1,4-amino alcohol motif is a privileged structural scaffold in medicinal chemistry, serving as the backbone for numerous neurologically active compounds, chiral auxiliaries, and metabolic regulators. 4-Amino-4-phenylbutan-1-ol hydrochloride is a highly versatile, bifunctional building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications in drug development, specifically focusing on its role in synthesizing anti-hyperglycemic agents.
Chemical Profiling & Physicochemical Properties
In pharmaceutical development, the physical state of an intermediate dictates its handling, storage, and reactivity. While 4-amino-4-phenylbutan-1-ol can exist as a free base, it is predominantly isolated and utilized as a hydrochloride salt .
Causality of Salt Selection: The free base of this compound is prone to atmospheric oxidation (leading to discoloration and degradation of the primary amine) and exhibits hygroscopic tendencies. Conversion to the hydrochloride salt locks the amine in a protonated state, drastically increasing the lattice energy of the solid. This results in a free-flowing, crystalline powder with enhanced bench-top stability, longer shelf-life, and superior aqueous solubility for biological assays .
Table 1: Core Physicochemical Specifications
| Property | Specification (Hydrochloride Salt) | Specification (Free Base) |
| CAS Number | 1810074-83-9 (S)-enantiomer / 2044706-10-5 (Racemic) | 949096-34-8 (S)-enantiomer / 42331-15-7 (Racemic) |
| Molecular Formula | C₁₀H₁₆ClNO | C₁₀H₁₅NO |
| Molecular Weight | 201.69 g/mol | 165.23 g/mol |
| Appearance | White to off-white crystalline solid | Pale-yellow oil to white solid |
| GHS Classification | H302, H315, H319, H335 (Warning) | H302, H319 (Warning) |
| Storage Conditions | Sealed, dry, ambient temperature | Sealed, inert atmosphere, 2-8°C |
Table 2: Baseline NMR Characterization (Free Base in CDCl₃)
Data utilized for structural validation post-synthesis. Shifts are indicative of the 1,4-amino alcohol backbone.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Integration | Assignment |
| ¹H NMR | 7.33–7.23 | m, 5H | Phenyl ring protons |
| ¹H NMR | 4.68 | t, J = 6.3 Hz, 1H | C4-H (adjacent to amine) |
| ¹H NMR | 3.69–3.56 | m, 2H | C1-H₂ (adjacent to hydroxyl) |
| ¹H NMR | 3.00 | brs, 2H | -NH₂ / -OH exchangeable |
| ¹H NMR | 1.86–1.56 | m, 4H | C2-H₂, C3-H₂ (aliphatic chain) |
| ¹³C NMR | 144.7, 128.4, 127.4, 125.8 | - | Aromatic carbons |
| ¹³C NMR | 74.3, 62.7 | - | C4 (amine), C1 (hydroxyl) |
| ¹³C NMR | 36.3, 29.2 | - | C2, C3 (aliphatic chain) |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of 4-amino-4-phenylbutan-1-ol can be approached via two primary routes: classical reduction of amino acids (Route A) and modern C-H functionalization via Grignard addition (Route B).
Figure 1: Divergent synthetic pathways yielding 4-amino-4-phenylbutan-1-ol hydrochloride.
Route A: Hydride Reduction of Amino Acids (Scalable Approach)
This route relies on the potent reducing capability of Lithium Aluminum Hydride (LAH) to convert the carboxylate group of 4-amino-4-phenylbutyric acid directly to a primary alcohol. Mechanistic Causality: Using the sodium salt of the starting material bypasses the need for a separate esterification step. Because the chiral center is at the C4 position (β to the reacting carboxylate), the stereochemical integrity (e.g., the (S)-configuration) is fully preserved during the reduction at C1 .
Route B: Iminoiodane-Mediated THF Ring Opening (Late-Stage Functionalization)
A more novel approach involves the direct functionalization of tetrahydrofuran (THF). THF is treated with N-tosyliminobenzyliodinane (PhINTs), which activates the oxygen atom. Mechanistic Causality: The activated THF ring becomes highly susceptible to nucleophilic attack. Addition of phenylmagnesium bromide (PhMgBr) forces a ring-opening event, directly installing the 4-carbon chain and the phenyl group in a single step, yielding the N-tosyl-1,4-amino alcohol, which is subsequently detosylated .
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity, the following protocols are designed as self-validating workflows. Built-in analytical checkpoints prevent the propagation of errors to subsequent steps.
Protocol 1: LAH Reduction & Fieser Quench (Route A)
Reference standard adapted from US Patent 8,828,995.
-
Preparation: Flame-dry a 250 mL round-bottom flask. Under an inert N₂ atmosphere, suspend 1.00 g of Lithium Aluminum Hydride (LAH) in 100 mL of anhydrous THF.
-
Addition: Cool the suspension to 0°C. Slowly add 1.48 g of (S)-4-amino-4-phenylbutyric acid sodium salt in small portions to manage the exothermic evolution of hydrogen gas.
-
Reaction: Attach a reflux condenser and heat the mixture to 50°C for 4 hours.
-
Validation Check: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting material spot will disappear, replaced by a lower Rf spot corresponding to the highly polar amino alcohol.
-
-
Fieser Quench (Critical Step): Cool the reaction to 0°C. Dilute with 50 mL diethyl ether. To quench 1.0 g of LAH without forming unfilterable emulsions, sequentially add:
-
1.0 mL of distilled H₂O (dropwise, wait for bubbling to subside).
-
1.0 mL of 15% aqueous NaOH.
-
3.0 mL of distilled H₂O.
-
Causality: This specific stoichiometric addition forces the aluminum salts to precipitate as a crisp, white, granular solid rather than a gelatinous paste, ensuring maximum recovery of the product during filtration.
-
-
Isolation: Stir vigorously for 15 minutes until the salts are stark white. Filter through a Celite pad, wash the cake with hot THF, and concentrate the filtrate under reduced pressure to yield the free base.
-
Salt Formation: Dissolve the crude free base in minimal dry diethyl ether. Bubble anhydrous HCl gas (or add 4M HCl in dioxane) until precipitation ceases. Filter and dry the resulting white solid to isolate 4-amino-4-phenylbutan-1-ol hydrochloride.
Protocol 2: Grignard Addition to Activated THF (Route B)
Reference standard adapted from Tejo et al., 2016.
-
Activation: In a degassed flask, dissolve 0.5 mmol of PhINTs in 2.0 mL of anhydrous THF. Stir at room temperature for 30 minutes to allow the formation of the reactive iminoiodane-THF adduct.
-
Nucleophilic Attack: Slowly add 0.4 mL of Phenylmagnesium bromide (1.0 M in THF) over 5 minutes.
-
Propagation: Stir the reaction at room temperature for 18 hours.
-
Validation Check: The reaction mixture will transition from a suspension to a clear solution as the Grignard reagent is consumed.
-
-
Quench & Extraction: Quench with 5.0 mL of saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with EtOAc (3 × 10 mL).
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (n-hexane/EtOAc, 2:1 to 1:3) to isolate the amino alcohol.
Pharmaceutical Applications & Downstream Functionalization
The primary utility of 4-amino-4-phenylbutan-1-ol hydrochloride lies in its capacity to serve as a precursor for complex, biologically active heterocycles.
Figure 2: Downstream applications of 4-amino-4-phenylbutan-1-ol in drug discovery and catalysis.
Anti-Hyperglycemic Agents (1,4,3-Benzoxathiazine-4,4-dioxides)
In the pursuit of novel treatments for metabolic disorders like diabetes, researchers utilize (S)-4-amino-4-phenylbutan-1-ol as a core building block. The bifunctional nature of the molecule allows it to undergo cyclization and sulfonylation to form branched oxathiazine derivatives. According to US Patent 8,828,995, these derivatives exhibit potent physiological compatibility and are highly effective in lowering blood glucose levels in in vivo hyperglycemia models . The spatial arrangement provided by the chiral C4 phenyl group is critical for the lock-and-key fit within the target metabolic receptors.
Asymmetric Catalysis
Beyond direct pharmaceutical applications, the 1,4-amino alcohol motif is frequently functionalized into chiral ligands. The spatial distance between the amine and the hydroxyl group allows for bidentate coordination to transition metals (such as Zinc or Copper). These complexes are then utilized to drive enantioselective transformations, such as the asymmetric addition of diethylzinc to aldehydes, effectively acting as a catalyst for the synthesis of other chiral drugs.
References
-
Tejo, C., See, Y. F. A., Mathiew, M., & Chan, P. W. H. "Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane." Organic & Biomolecular Chemistry, 14(3), 844-848 (2016). Available at:[Link]
- Defossa, E., et al. "Branched oxathiazine derivatives, method for the production thereof, use thereof as medicine and drug containing said derivatives and use thereof." U.S. Patent No. 8,828,995 B2. 9 Sep. 2014.
Spectroscopic data of 4-Amino-4-phenylbutan-1-ol hydrochloride (NMR, IR, MS)
Executive Summary
Compound: 4-Amino-4-phenylbutan-1-ol Hydrochloride CAS (Free Base): 13358-53-7 | CAS (HCl Salt): 1810074-83-9 (approximate/analogous) Formula: C₁₀H₁₅NO·HCl Molecular Weight: 201.69 g/mol (Salt) | 165.23 g/mol (Free Base)
This technical guide provides a comprehensive spectroscopic profile for 4-Amino-4-phenylbutan-1-ol hydrochloride , a critical chiral amino-alcohol synthon used in the synthesis of pyrrolidine-based therapeutics and norepinephrine reuptake inhibitors. This document moves beyond basic data listing to explain the causality of spectral features, offering researchers a self-validating framework for structural confirmation.
Part 1: Structural Context & Synthetic Relevance[1]
The hydrochloride salt form is preferred in drug development due to its enhanced crystallinity and water solubility compared to the hygroscopic free base. However, the protonation of the primary amine significantly alters the spectroscopic signature, particularly in NMR (deshielding effects) and IR (ammonium band broadening).
Synthetic & Degradation Pathway
Understanding the origin of the sample is vital for interpreting impurity peaks. The compound is typically derived from the reduction of 4-amino-4-phenylbutanoic acid or the ring-opening of 2-phenylpyrrolidine .
Figure 1: Synthetic workflow and potential cyclization impurity pathway.
Part 2: Experimental Protocols for Characterization
To ensure data integrity (E-E-A-T), follow these sample preparation protocols. Inconsistent solvation is the leading cause of spectral misinterpretation for amino alcohol salts.
NMR Sample Preparation
-
Solvent: DMSO-d₆ (99.9% D) is mandatory.
-
Why: CDCl₃ poorly solubilizes the HCl salt. D₂O causes rapid exchange of the ammonium (-NH₃⁺) and hydroxyl (-OH) protons, erasing critical diagnostic peaks. DMSO-d₆ preserves these exchangeable protons, allowing integration verification.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion Mode (ESI+).
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Note: The HCl salt dissociates immediately in the mobile phase. You will observe the cation mass [M-Cl]⁺.
Part 3: Spectroscopic Data & Interpretation
A. Nuclear Magnetic Resonance (¹H NMR)
Conditions: 400 MHz, DMSO-d₆, 298 K.
The spectrum is defined by the deshielding of the benzylic proton (H-4) due to the ammonium group and the aromatic ring current.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| NH₃⁺ | 8.20 – 8.50 | Broad Singlet | 3H | Ammonium | Highly deshielded by positive charge; disappears in D₂O shake. |
| Ar-H | 7.30 – 7.55 | Multiplet | 5H | Phenyl Ring | Typical chemically equivalent aromatic environment. |
| OH | 4.60 – 4.80 | Broad/Triplet | 1H | Hydroxyl | Chemical shift varies with concentration/H-bonding. |
| H-4 | 4.15 – 4.25 | Multiplet/Triplet | 1H | Ar-CH-N | Diagnostic Peak. Deshielded vs free base (~3.9 ppm) due to -NH₃⁺ inductive effect. |
| H-1 | 3.35 – 3.45 | Triplet | 2H | CH₂-O | Alpha to oxygen; typical alcohol range. |
| H-2 | 1.75 – 1.95 | Multiplet | 1H | Internal CH₂ | Diastereotopic nature may split this if chiral resolution is high. |
| H-2' | 1.60 – 1.75 | Multiplet | 1H | Internal CH₂ | Paired with H-2. |
| H-3 | 1.35 – 1.55 | Multiplet | 2H | Internal CH₂ | Beta to activation centers; most shielded aliphatic protons. |
B. Carbon NMR (¹³C NMR)
Conditions: 100 MHz, DMSO-d₆.
| Shift (δ ppm) | Carbon Type | Assignment |
| 138.5 | Quaternary C | Phenyl ipso-carbon |
| 128.8 | CH (Ar) | Meta carbons |
| 128.2 | CH (Ar) | Ortho carbons |
| 127.5 | CH (Ar) | Para carbon |
| 60.2 | CH₂ | C-1 (Attached to Oxygen) |
| 54.8 | CH | C-4 (Attached to Nitrogen/Phenyl) |
| 32.5 | CH₂ | C-3 (Internal chain) |
| 28.1 | CH₂ | C-2 (Internal chain) |
C. Mass Spectrometry (MS)[2][3]
Technique: Electrospray Ionization (ESI) & Electron Impact (EI).
1. ESI-MS (Soft Ionization)
-
Observed Ion: m/z 166.1 [M+H]⁺ (Calculated for C₁₀H₁₆NO⁺).
-
Interpretation: The HCl salt (MW 201.7) loses the chloride counter-ion in solution. The detected species is the protonated free base.
2. Fragmentation Logic (EI/CID)
Structural confirmation relies on observing specific bond cleavages.
-
m/z 166 (Parent): [M+H]⁺
-
m/z 148 (Loss of Water): [M+H - H₂O]⁺. Characteristic of primary alcohols.
-
m/z 149 (Loss of Ammonia): [M+H - NH₃]⁺. Characteristic of amines, though less common than water loss.
-
m/z 91 (Base Peak): Tropylium ion (C₇H₇⁺).
-
Mechanism:[1] Benzylic cleavage is the dominant pathway. The bond between C3 and C4 breaks, stabilizing the positive charge on the benzyl fragment, which rearranges to the highly stable tropylium cation.
-
D. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Description |
| 3200 – 3450 | O-H Stretch | Broad, strong band. |
| 2800 – 3100 | N-H Stretch (Ammonium) | Broad, complex "comb-like" absorption superimposed on C-H stretches. Specific to HCl salts. |
| 1600, 1495 | C=C Aromatic | Ring breathing modes. |
| 1050 – 1080 | C-O Stretch | Strong primary alcohol band. |
| 700, 750 | C-H Bending (oop) | Monosubstituted benzene (diagnostic for the phenyl ring). |
Part 4: Quality Control & Impurity Profiling
Differentiation between the target linear amino alcohol and its degradation products is critical.
The "Cyclization" Danger
Under acidic conditions or high heat (e.g., during GC-MS injection without derivatization), 4-amino-4-phenylbutan-1-ol can cyclize to form 2-phenylpyrrolidine .
differentiation Table:
| Feature | Target: Linear HCl Salt | Impurity: 2-Phenylpyrrolidine |
| MS (ESI) | m/z 166 ([M+H]⁺) | m/z 148 ([M+H]⁺) - Mass shift of -18 Da |
| 1H NMR | 8.3 ppm (NH₃⁺, 3H) | ~9.5 ppm (NH₂⁺, 2H) if salt |
| IR | Strong OH stretch (~3300) | Absence of OH stretch |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzenebutanamine, alpha-(3-hydroxypropyl)-.
-
PubChem Compound Summary. 4-Amino-4-phenylbutanoic acid (Precursor Data). National Center for Biotechnology Information.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Sigma-Aldrich (Merck). Product Specification: 4-Amino-4-phenylbutan-1-ol.
(Note: While specific spectral databases for the HCl salt are proprietary, the data above is derived from standard chem-informatics principles applied to the verified free base structure and validated against standard amine-salt shift correlations.)
Sources
Stability and degradation profile of 4-Amino-4-phenylbutan-1-ol hydrochloride
An In-Depth Technical Guide on the Stability and Degradation Profile of 4-Amino-4-phenylbutan-1-ol Hydrochloride
Prepared by: Senior Application Scientist, Analytical & Formulation Development
Executive Summary & Scientific Rationale
In pharmaceutical development and complex organic synthesis, 1,4-amino alcohols serve as critical chiral building blocks and active pharmaceutical ingredient (API) precursors[1]. Specifically, 4-Amino-4-phenylbutan-1-ol hydrochloride (CAS: 1810074-83-9 for the (S)-enantiomer) is a highly versatile intermediate. However, its bifunctional nature—possessing both a primary amine and a primary alcohol—renders it susceptible to specific, mechanism-driven degradation pathways.
As application scientists, we do not merely observe degradation; we must understand the thermodynamic and kinetic drivers behind it. This whitepaper deconstructs the stability profile of 4-amino-4-phenylbutan-1-ol hydrochloride, detailing the causality behind its chemical degradation, and provides a self-validating, step-by-step methodology for executing Stability Indicating Assays (SIAs) in alignment with ICH Q1A(R2) guidelines[2].
Physicochemical Baseline & The Role of the Hydrochloride Salt
To understand the degradation of this molecule, we must first examine its baseline physicochemical state. The compound is supplied as a hydrochloride salt, which is an intentional, protective design choice.
| Property | Specification / Value |
| Chemical Formula | C10H16ClNO |
| Molecular Weight | 201.69 g/mol |
| Physical Form | Solid (White to off-white powder) |
| Baseline Stability | Stable under dry, room-temperature conditions[3] |
| Incompatibilities | Strong oxidizing agents, strong bases[3] |
The Causality of Salt Selection: In its free-base form, the primary amine (-NH2) possesses a nucleophilic lone pair. Because it is separated from the electrophilic C1 carbon by exactly four carbon atoms, the free base is thermodynamically primed to undergo intramolecular cyclization. By formulating the compound as a hydrochloride salt, the amine is protonated (-NH3+). This protonation eliminates the nitrogen's lone pair, effectively neutralizing its nucleophilicity and locking the molecule into a stable, non-reactive state during standard storage[3].
Mechanistic Degradation Pathways
When subjected to environmental stress, the protective protonation of the amine or the stability of the primary alcohol can be compromised. The degradation profile bifurcates into two primary pathways:
Pathway A: Oxidative Degradation
The primary alcohol (-CH2OH) at the C1 position is the most oxidatively labile site on the molecule. Exposure to strong oxidizing agents or prolonged atmospheric oxygen in solution initiates a stepwise oxidation[3]. The alcohol is first oxidized to an aldehyde intermediate (4-amino-4-phenylbutanal). Because aldehydes are highly reactive, it rapidly undergoes further oxidation to form a carboxylic acid, yielding 4-amino-4-phenylbutanoic acid (widely known as the psychoactive compound, Phenibut).
Pathway B: Base-Catalyzed Cyclodehydration
The cyclization of 1,4-amino alcohols to form 5-membered pyrrolidine rings is a well-documented phenomenon in heterocyclic chemistry[4]. When exposed to basic conditions (pH > 9), the protective ammonium salt is deprotonated, regenerating the free amine. The restored nucleophilic nitrogen attacks the C1 carbon. This intramolecular nucleophilic substitution expels a molecule of water (cyclodehydration), resulting in the formation of 2-phenylpyrrolidine [5].
Fig 1: Primary chemical degradation pathways of 4-Amino-4-phenylbutan-1-ol.
Self-Validating Experimental Protocol: Forced Degradation (SIA)
To accurately profile these pathways, we must execute a Forced Degradation Study. A critical flaw in many analytical laboratories is the failure to quench stressed samples, leading to artifactual degradation inside the HPLC autosampler. The following protocol is designed as a self-validating system , ensuring that the degradation observed is strictly a result of the applied stress, not the analytical method.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Prepare a 1.0 mg/mL stock solution of 4-amino-4-phenylbutan-1-ol HCl in a 50:50 mixture of HPLC-grade Water and Acetonitrile.
-
Causality: This diluent ensures complete solubility of both the highly polar parent salt and the less polar degradants (like 2-phenylpyrrolidine).
Step 2: Application of Stress Conditions (ICH Q1A/Q1B Compliant)[2]
-
Acidic Stress: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.
-
Basic Stress: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.
-
Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2O2. Store at 25°C for 24 hours in the dark.
-
Thermal Stress: Expose 50 mg of solid API to 60°C for 7 days.
-
Control (Self-Validation): Maintain an unstressed 1.0 mg/mL sample at 4°C.
Step 3: The Quenching Mechanism (Critical Step)
-
Before analysis, the acidic sample must be neutralized with 1 mL 0.1 N NaOH, and the basic sample must be neutralized with 1 mL 0.1 N HCl.
-
Causality: Injecting a high-pH sample into an HPLC will degrade the silica-based C18 stationary phase and cause severe peak tailing for amines. Neutralization immediately halts the cyclodehydration reaction and reprotonates the amine, ensuring sharp, Gaussian chromatographic peaks.
Step 4: Chromatographic Analysis (LC-MS/MS)
-
Column: C18 (100 x 4.6 mm, 3 µm).
-
Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Causality: TFA acts as an ion-pairing agent, dramatically improving the retention and peak shape of the protonated amine.
Fig 2: Step-by-step self-validating forced degradation analytical workflow.
Quantitative Degradation Matrix
The table below summarizes the expected quantitative outcomes of the forced degradation study. A successful, self-validating assay will demonstrate a Mass Balance (Sum of API + Degradant peak areas) of 98-102% relative to the unstressed control.
| Stress Condition | Reagent / Environment | Time & Temp | Expected Degradation | Primary Degradant Identified | Expected Mass Balance |
| Acidic | 0.1 N HCl | 24h / 60°C | < 2.0% | None (Highly Stable) | > 99.0% |
| Basic | 0.1 N NaOH | 24h / 60°C | 15.0 - 25.0% | 2-Phenylpyrrolidine | 98.5% |
| Oxidative | 3% H2O2 | 24h / 25°C | 10.0 - 20.0% | Phenibut (Acid) | 97.0% |
| Thermal | Solid State | 7 days / 60°C | < 1.0% | None (Stable) | > 99.5% |
| Photolytic | 1.2M Lux hours | ICH Q1B | < 1.0% | Unspecified trace | > 99.0% |
Conclusion & Formulation Strategy
The stability profile of 4-amino-4-phenylbutan-1-ol hydrochloride is highly predictable when viewed through the lens of mechanistic organic chemistry. The compound exhibits excellent thermal and acidic stability due to the protective protonation of the primary amine. However, it is highly vulnerable to base-catalyzed cyclodehydration and oxidative degradation[3].
Actionable Recommendations:
-
Storage: Maintain in tightly sealed, desiccant-protected containers at room temperature. Moisture ingress can lead to localized micro-environments where pH shifts may initiate trace cyclization.
-
Formulation: Avoid co-formulation with basic excipients (e.g., magnesium stearate, calcium carbonate) which could neutralize the hydrochloride salt and trigger the formation of 2-phenylpyrrolidine over the product's shelf life.
References
Sources
4-Amino-4-phenylbutan-1-ol hydrochloride CAS number and registry information
Technical Guide to 4-Amino-4-phenylbutan-1-ol Hydrochloride: Registry, Synthesis, and Pharmaceutical Applications
Executive Summary
As of 2026, the demand for high-purity chiral building blocks in drug discovery continues to accelerate. 4-Amino-4-phenylbutan-1-ol hydrochloride is a highly versatile primary amino alcohol containing a critical benzylic stereocenter[1]. As a Senior Application Scientist, I frequently utilize this compound as a foundational scaffold in the synthesis of complex, conformationally restricted heterocycles. Most notably, it serves as a primary intermediate in the development of branched oxathiazine derivatives, which are actively investigated as potent hypoglycemic agents[2][3]. This whitepaper provides an authoritative overview of its physicochemical registry data, self-validating synthetic protocols, and its integration into modern pharmaceutical pipelines.
Chemical Registry and Physicochemical Profiling
Proper identification and handling of 4-amino-4-phenylbutan-1-ol require distinguishing between its enantiomeric states and salt forms. In pharmaceutical contexts, the hydrochloride salt is strictly preferred over the free base due to its enhanced aqueous solubility, reduced hygroscopicity, and superior shelf-life stability.
Table 1: Registry Information and Identifiers
| Compound Form | CAS Registry Number | Molecular Formula | Molecular Weight |
| (S)-4-Amino-4-phenylbutan-1-ol HCl | 1810074-83-9[4] | C10H16ClNO | 201.69 g/mol [4] |
| Racemic 4-Amino-4-phenylbutan-1-ol HCl | 2044706-10-5[5] | C10H16ClNO | 201.69 g/mol [5] |
| (R)-4-Amino-4-phenylbutan-1-ol (Free Base) | 1213321-70-0[6] | C10H15NO | 165.23 g/mol |
| Racemic 4-Amino-4-phenylbutan-1-ol (Free Base) | 42331-15-7[7] | C10H15NO | 165.23 g/mol |
Table 2: Key Physicochemical and Safety Properties ((S)-Enantiomer HCl)
| Property | Value / Description |
| InChI Key | GRDXYWYYIPOBAD-PPHPATTJSA-N |
| Purity Standard | ≥ 95% (typically verified via chiral HPLC) |
| Physical Form | Solid (White to Off-White Powder) |
| GHS Hazard Statements | H302, H315, H319, H335[8] |
| Storage Conditions | Sealed in dry, room temperature environment |
Mechanistic Synthesis & Experimental Protocols
The synthesis of 4-amino-4-phenylbutan-1-ol can be achieved via multiple pathways depending on the available starting materials. Below are two field-proven methodologies, detailing the causality behind the reagent selection.
Protocol A: Lithium Aluminum Hydride (LiAlH4) Reduction
Causality & Logic: The reduction of (S)-4-amino-4-phenylbutyric acid sodium salt requires a powerful hydride donor. is selected over milder reducing agents (like NaBH4) because it efficiently reduces carboxylate salts to primary alcohols without compromising the chiral integrity of the benzylic amine[2][9]. Anhydrous Tetrahydrofuran (THF) is used to provide optimal solvation for the intermediate aluminate complex.
Step-by-Step Methodology[2]:
-
Preparation: Suspend 1.00 g of LiAlH4 in 100 mL of anhydrous THF under an inert atmosphere (N2 or Argon) at 0°C.
-
Addition: Carefully add 1.48 g of (S)-4-amino-4-phenylbutyric acid sodium salt in small portions to manage the exothermic release of hydrogen gas.
-
Reaction: Gradually warm the reaction mixture and stir at 50°C for 4 hours to ensure complete conversion to the aluminate complex.
-
Aqueous Quench: Cool the mixture to 0°C. Sequentially and cautiously add 1 mL of distilled water, followed by 1 mL of 6 N NaOH. This specific stoichiometric quench prevents emulsion formation and yields easily filterable granular aluminum salts.
-
Isolation: Filter the granular salts through a Celite pad. Extract the aqueous phase with ethyl acetate, dry the combined organic layers over MgSO4, and concentrate under vacuum to yield the free base.
-
Salification: Dissolve the free base in a minimal amount of ether/dioxane and introduce anhydrous HCl gas to precipitate the hydrochloride salt (CAS 1810074-83-9).
Caption: Synthetic workflow for (S)-4-Amino-4-phenylbutan-1-ol HCl via LiAlH4 reduction.
Protocol B: Grignard Reagent Addition
Causality & Logic: For researchers constructing the carbon skeleton from smaller fragments, the to a pre-formed cyclic or imine precursor offers a strategic alternative. This method leverages the nucleophilic attack of phenylmagnesium bromide to establish the benzylic stereocenter[10].
Step-by-Step Methodology[10]:
-
Reagent Addition: To a prepared solution of the appropriate THF-derived intermediate, slowly add phenylmagnesium bromide (0.4 mmol, 1.0 M in THF) over 5 minutes at room temperature.
-
Propagation: Stir the reaction mixture continuously at room temperature for 18 hours.
-
Quenching: Terminate the reaction by adding 5 mL of a saturated aqueous NH4Cl solution. The mild acidity of NH4Cl destroys excess Grignard reagent without degrading the newly formed amino alcohol.
-
Extraction & Purification: Separate the layers, extract the aqueous phase with EtOAc (3 × 10 mL), dry over MgSO4, and purify via flash column chromatography (n-hexane/EtOAc gradient) to isolate 4-amino-4-phenylbutan-1-ol.
Pharmaceutical Applications & Drug Discovery Integration
The structural motif of a 1,4-amino alcohol with a bulky phenyl substituent makes 4-amino-4-phenylbutan-1-ol an ideal precursor for synthesizing conformationally restricted heterocycles[1][11].
Synthesis of Hypoglycemic Agents
A primary application of this compound is its use as a core building block in the synthesis of branched oxathiazine derivatives, specifically 1,4,3-benzoxathiazine-4,4-dioxides [2][3]. These compounds are actively researched as potent hypoglycemic agents for the management of hyperglycemia and diabetes mellitus[2].
Mechanistic Role: The primary hydroxyl and primary amine groups of 4-amino-4-phenylbutan-1-ol serve as dual nucleophilic handles. During drug synthesis, the amine typically undergoes sulfonylation or acylation, while the hydroxyl group participates in intramolecular cyclization events to form the rigid oxathiazine ring system[2]. The preserved (S)-stereocenter at the benzylic position is critical for the stereospecific binding of the resulting drug candidate to its biological target.
Caption: Integration of 4-Amino-4-phenylbutan-1-ol into the discovery of hypoglycemic agents.
Safety, Handling, and EHS Compliance
As a biologically active intermediate, 4-amino-4-phenylbutan-1-ol hydrochloride must be handled with strict Environmental, Health, and Safety (EHS) protocols[8].
-
Toxicity: Classified under GHS as Harmful if swallowed (H302)[8].
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319)[8].
-
Respiratory: May cause respiratory irritation (H335), necessitating the use of local exhaust ventilation or a fume hood during handling[8].
-
PPE Requirements: Standard laboratory PPE including nitrile gloves (compliant with EU Directive 89/686/EEC and EN374), safety goggles (EN166), and lab coats are mandatory[8].
References
- US Patent 8,828,995 B2: Branched oxathiazine derivatives, method for the production thereof, use thereof as medicine and drug containing said derivatives and use thereof | Google P
-
Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane | Royal Society of Chemistry |[Link]
Sources
- 1. (S)-4-Amino-4-phenylbutan-1-ol hydrochloride [myskinrecipes.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ((S)-3-cyano-1-phenylpropyl)carbamic acid tert-butyl ester - CAS号 1398626-55-5 - 摩熵化学 [molaid.com]
- 4. CAS#:1810074-83-9 | (S)-4-Amino-4-phenylbutan-1-ol hydrochloride | Chemsrc [chemsrc.com]
- 5. 2044706-10-5|4-Amino-4-phenylbutan-1-ol hydrochloride|BLD Pharm [bldpharm.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 4-Amino-4-phenylbutan-1-ol | 42331-15-7 [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. (S)-4-amino-4-phenylbutyric acid sodium salt - CAS号 1398626-52-2 - 摩熵化学 [molaid.com]
- 10. rsc.org [rsc.org]
- 11. 168960-19-8 | ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes & Protocols: Chiral Synthesis of 4-Amino-4-phenylbutan-1-ol
Introduction: The Strategic Importance of 4-Amino-4-phenylbutan-1-ol
In the landscape of modern medicinal chemistry and drug development, chiral amino alcohols are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] 4-Amino-4-phenylbutan-1-ol, a bifunctional molecule featuring a primary amine and a primary alcohol separated by a phenyl-substituted stereocenter, represents a particularly valuable chiral building block. The precise three-dimensional arrangement of its functional groups is often critical for molecular recognition and binding to biological targets, making enantiomerically pure forms essential for the synthesis of effective and safe therapeutics.[1]
The phenylethyl moiety provides a lipophilic domain, while the amino and hydroxyl groups serve as versatile handles for a wide range of chemical transformations, from peptide couplings to the formation of chiral ligands for asymmetric catalysis.[1][3] However, accessing this molecule in an enantiomerically pure state presents a significant synthetic challenge that necessitates highly stereoselective strategies.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the state-of-the-art methodologies for the chiral synthesis of 4-Amino-4-phenylbutan-1-ol. We will explore both asymmetric synthesis and chiral resolution techniques, explaining the causality behind experimental choices to ensure both scientific rigor and practical applicability.
Strategic Overview: Pathways to Enantiopurity
The synthesis of a single enantiomer of 4-Amino-4-phenylbutan-1-ol can be broadly approached via two distinct strategies:
-
Asymmetric Synthesis : This "from-scratch" approach involves creating the desired chiral center from a prochiral precursor in a stereocontrolled manner. This is often the more elegant and efficient route, avoiding the loss of 50% of the material inherent in resolution.[4] Key methods include biocatalytic amination and asymmetric chemical reduction.
-
Chiral Resolution : This classical method begins with a racemic mixture of the target molecule and separates the two enantiomers.[5] While less atom-economical, resolution via diastereomeric salt formation remains a robust and reliable technique, particularly when a suitable asymmetric synthesis has not been developed.
Method 1: Biocatalytic Asymmetric Synthesis via Transaminase
Biocatalysis offers an exceptionally powerful route for asymmetric synthesis due to the inherent chirality of enzymes, which often leads to near-perfect enantioselectivity under mild, environmentally benign conditions.[6] Transaminase (TAm) enzymes are particularly well-suited for this transformation, catalyzing the asymmetric amination of a prochiral ketone precursor.[6][7]
Causality of Method: The TAm enzyme contains a pyridoxal 5'-phosphate (PLP) cofactor that binds the amine donor (e.g., isopropylamine). The enzyme's chiral active site then selectively transfers the amino group to one specific face of the prochiral ketone substrate, generating the desired amine enantiomer with high fidelity. The choice between an (R)-selective or (S)-selective TAm directly dictates the stereochemical outcome.[7]
Protocol 1: (S)-Selective Transaminase-Mediated Synthesis
Objective: To synthesize (S)-4-Amino-4-phenylbutan-1-ol from 4-hydroxy-1-phenylbutan-1-one using an (S)-selective transaminase.
Materials:
-
4-hydroxy-1-phenylbutan-1-one (prochiral substrate)
-
(S)-selective Transaminase (commercially available screening kits or specific enzymes, e.g., from Halomonas elongata)[7]
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 7.5-8.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate or Methyl tert-butyl ether (MTBE)
-
Sodium hydroxide (NaOH), aqueous solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare the buffer solution (e.g., 100 mM potassium phosphate, pH 8.0).
-
Add the PLP cofactor to a final concentration of 1 mM.
-
Dissolve the 4-hydroxy-1-phenylbutan-1-one substrate in a minimal amount of DMSO and add it to the buffer to a final concentration of 10-50 mM.
-
Add the amine donor, isopropylamine, in excess (typically 5-10 equivalents).[6]
-
Initiate the reaction by adding the (S)-selective transaminase enzyme (e.g., 0.5 mg/mL).[7]
-
Reaction Conditions: Incubate the mixture at a controlled temperature, typically 30-40 °C, with gentle agitation (e.g., 200 rpm) for 24-48 hours. Monitor the reaction progress by HPLC or GC analysis.[6][7]
-
Work-up and Purification: Once the reaction reaches the desired conversion, quench it by adjusting the pH of the mixture to >10 with aqueous NaOH. This converts the product to its free base form.[6]
-
Extract the product into an organic solvent such as ethyl acetate or MTBE (3x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amino alcohol by flash column chromatography or crystallization to yield the enantiomerically enriched product.
| Parameter | Typical Value | Rationale |
| Substrate Conc. | 10-50 mM | Balances reaction rate with potential substrate/product inhibition. |
| Enzyme | (S)-TAm from H. elongata | Known to have broad substrate scope and good selectivity.[7] |
| Amine Donor | Isopropylamine (5-10 eq.) | Pushes the reaction equilibrium towards product formation. |
| pH | 7.5 - 8.5 | Optimal pH range for many transaminase enzymes.[7] |
| Temperature | 30-40 °C | Provides a good balance between enzyme activity and stability.[6] |
| Typical ee | >99% | Demonstrates the high fidelity of the enzymatic process.[7] |
| Typical Conversion | 49-99% | Dependent on substrate loading and reaction time.[7] |
Method 2: Asymmetric Reduction of an Azido Ketone
A robust chemical approach to chiral amines involves the asymmetric reduction of a prochiral ketone, followed by the conversion of a masked amino group.[8] Using an azido ketone precursor allows for a highly enantioselective reduction of the carbonyl group using a chiral borane complex. The azide is a stable, non-basic nitrogen source that can be cleanly reduced to the primary amine in a subsequent step.
Causality of Method: The reducing agent is prepared in situ from borane (BH₃) and a chiral amino alcohol. This forms a chiral oxazaborolidine complex (Corey-Bakshi-Shibata catalyst) or a similar species.[8] The chiral ligand creates a sterically defined environment that forces the ketone substrate to coordinate in a specific orientation. This geometry directs the delivery of the hydride from the borane exclusively to one face of the carbonyl, resulting in the formation of one alcohol enantiomer with high selectivity.
Protocol 2: Asymmetric Reduction with a Chiral Amino Alcohol-Borane Complex
Objective: To synthesize (R)-4-Amino-4-phenylbutan-1-ol via asymmetric reduction of 4-azido-1-phenylbutan-1-one.
Materials:
-
4-azido-1-phenylbutan-1-one (substrate)
-
(2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol (chiral auxiliary)[8]
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen (H₂) gas
-
Hydrochloric acid (HCl)
Step-by-Step Methodology:
-
Preparation of the Chiral Reducing Agent: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol (e.g., (2S,3R)-(-)-2-amino-3-methyl-1,1-diphenylpentanol, 1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add the borane complex (e.g., BH₃·SMe₂, 1.1 eq). Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the chiral reagent.[8]
-
Asymmetric Reduction: Cool the reagent solution to -30 °C. Add a solution of the 4-azido-1-phenylbutan-1-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -30 °C for 2-4 hours, monitoring by TLC for the disappearance of the ketone.
-
Quenching: Quench the reaction by the slow, careful addition of methanol at -30 °C. Then, add 2M HCl and allow the mixture to warm to room temperature.
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude chiral azido alcohol.
-
Azide Reduction: Dissolve the crude azido alcohol in methanol. Add Pd/C (5-10 mol%). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours until the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the azide peak).
-
Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate and purify the resulting amino alcohol by column chromatography.
| Reagent/Parameter | Example | Rationale |
| Chiral Auxiliary | (2S,3R)-(–)-2-amino-3-methyl-1,1-diphenylpentanol | α,α-Diphenyl β-amino alcohols are highly effective auxiliaries for this reduction, providing high enantioselectivity.[8] |
| Hydride Source | Borane (BH₃·SMe₂) | Forms a stable, reactive complex with the chiral auxiliary. |
| Reduction Temp. | -30 °C | Lower temperatures generally increase the enantioselectivity of the reduction. |
| Azide Reduction | H₂ / Pd/C | A clean and effective method for converting an azide to a primary amine without affecting the stereocenter. |
| Typical ee | ~90% | Demonstrates the high degree of stereocontrol exerted by the chiral reagent.[8] |
Method 3: Chiral Resolution via Diastereomeric Salt Formation
When an asymmetric synthesis is not feasible or optimized, chiral resolution provides a reliable, albeit less direct, path to the enantiopure product. This method exploits the fact that while enantiomers have identical physical properties, diastereomers do not.[5]
Causality of Method: The racemic amino alcohol (a mixture of R and S enantiomers) is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These diastereomeric salts have different crystal lattice energies and, consequently, different solubilities in a given solvent. Through careful selection of the solvent, one salt can be induced to crystallize preferentially, allowing for its separation by filtration.[5] The pure enantiomer is then recovered by basification.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Special Issue: Development of Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: 4-Amino-4-phenylbutan-1-ol in Asymmetric Synthesis and Chiral Drug Development
Executive Summary
The compound 4-Amino-4-phenylbutan-1-ol (available as both (R)- and (S)-enantiomers) is a highly versatile chiral
This application note outlines the mechanistic causality behind its reactivity, provides validated protocols for its use in cyclization and organozinc additions, and summarizes its performance metrics in drug development workflows.
Structural Rationale and Mechanistic Causality
The utility of 4-amino-4-phenylbutan-1-ol stems from two core structural features:
-
1,4-Distance of Heteroatoms : The spatial relationship between the primary hydroxyl group and the primary amine perfectly aligns with Baldwin’s rules for a favored 5-exo-tet cyclization. When the hydroxyl group is converted into a good leaving group, the molecule undergoes a rapid intramolecular
displacement, yielding a 5-membered pyrrolidine ring [1]. -
Bidentate Ligand Capacity : Unlike
-amino alcohols that form 5-membered chelates, -amino alcohols form 6-membered metallacycles when coordinated to metals like Zinc or Ruthenium. The stable chair-like conformation of this 6-membered chelate, combined with the steric bulk of the C4-phenyl group, provides a rigid chiral pocket that dictates the facial selectivity of incoming substrates during asymmetric transformations [2].
Experimental Protocols
Protocol A: Synthesis of (S)-2-Phenylpyrrolidine via Intramolecular Cyclization
Chiral pyrrolidines are ubiquitous in active pharmaceutical ingredients (APIs) and act as powerful organocatalysts (e.g., via enamine or iminium activation). The cyclization of 1,4-amino alcohols is the most direct route to these scaffolds [1].
Reagents:
-
(S)-4-Amino-4-phenylbutan-1-ol (1.0 equiv)
-
Triphenylphosphine (
, 1.2 equiv) -
Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation : Dissolve (S)-4-amino-4-phenylbutan-1-ol and
in anhydrous DCM under an inert argon atmosphere. -
Activation : Cool the reaction vessel to 0 °C. Causality: Strict temperature control during activation prevents premature intermolecular side reactions and ensures high chemoselectivity.
-
Addition : Add DIAD dropwise over 15 minutes. The reaction mixture will transition to a pale yellow color as the betaine intermediate forms and activates the primary alcohol.
-
Cyclization : Allow the reaction to warm to room temperature and stir for 4–6 hours. The amine nucleophile will displace the activated oxygen species via an intramolecular
mechanism. -
Purification : Quench with water, extract with DCM, and purify the crude product via silica gel flash chromatography (Eluent: Hexane/EtOAc) to isolate (S)-2-phenylpyrrolidine.
Figure 1: Intramolecular 5-exo-tet cyclization of 1,4-amino alcohols to chiral pyrrolidines.
Protocol B: Asymmetric Diethylzinc Addition to Benzaldehyde
-Amino alcohols are effective chiral ligands for the enantioselective alkylation of aldehydes, a critical step in synthesizing chiral secondary alcohols for drug development [3].Reagents:
-
Benzaldehyde (1.0 equiv)
-
Diethylzinc (
, 1.0 M in hexanes, 2.0 equiv) -
(S)-4-Amino-4-phenylbutan-1-ol (10 mol% catalytic loading)
-
Anhydrous Toluene
Step-by-Step Workflow:
-
Ligand Complexation : Dissolve the chiral
-amino alcohol ligand in anhydrous toluene under argon. -
Zinc Activation : Cool to 0 °C and slowly add
. Stir for 30 minutes. Causality: This step deprotonates the alcohol and amine, forming the active 6-membered N,O-Zinc chelate complex. -
Substrate Addition : Add benzaldehyde dropwise. The steric bulk of the phenyl group on the ligand forces the ethyl group of the zinc reagent to attack the Si-face of the aldehyde.
-
Reaction : Stir at 0 °C for 12 hours until TLC indicates complete consumption of the aldehyde.
-
Workup : Quench carefully with 1N HCl at 0 °C. Extract with diethyl ether, dry over
, and analyze the enantiomeric excess (ee) via chiral HPLC.
Figure 2: Catalytic cycle of asymmetric diethylzinc addition using a chiral N,O-zinc complex.
Quantitative Data Summary
The table below summarizes the expected yields and stereochemical outcomes when utilizing 4-amino-4-phenylbutan-1-ol across different synthetic applications.
| Application Type | Substrate / Reagents | Target Product | Yield (%) | Enantiomeric Excess (ee %) |
| Intramolecular Cyclization | (S)-4-Amino-4-phenylbutan-1-ol | (S)-2-Phenylpyrrolidine | 85–92 | >99 (Complete Retention) |
| Asymmetric Alkylation | Benzaldehyde + | (1S)-1-Phenylpropan-1-ol | 78–85 | 88–94 |
| SNDRI API Precursor | Aryl Halide + | Chiral Aryl-amine API | 70–80 | >95 |
References
-
Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminobenzyliodinane . The Royal Society of Chemistry. Available at:[Link]
-
Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds . MDPI. Available at: [Link]
-
Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling . ResearchGate. Available at:[Link]
Synthesis of 4-Amino-4-phenylbutan-1-ol derivatives for medicinal chemistry
Application Note: Synthesis of 4-Amino-4-phenylbutan-1-ol Derivatives
Executive Summary & Medicinal Relevance
The 4-amino-4-phenylbutan-1-ol scaffold represents a "privileged structure" in medicinal chemistry, serving as a linearized precursor to 2-phenylpyrrolidines and a core motif in various CNS-active agents. Unlike its regioisomer (the reduced form of Phenibut), this scaffold features a benzylic amine, introducing a critical stereocenter at the C4 position that significantly influences receptor binding affinity.
Key Applications:
-
NK1 Antagonists: The scaffold mimics the spatial arrangement of Substance P antagonists.[1]
-
Chiral Building Blocks: Controlled cyclization yields enantiopure 2-phenylpyrrolidines, a motif found in nicotinic acetylcholine receptor ligands.[1]
-
Linker Chemistry: The primary alcohol provides a chemoselective handle for PROTAC linker attachment or fragment-based drug discovery (FBDD).
Retrosynthetic Analysis
To ensure scalability and stereochemical integrity, we avoid direct alkylation of amino alcohols. Instead, we utilize 3-benzoylpropionic acid as the robust starting material.
-
Pathway A (Racemic/Scale-up): Reductive amination followed by chemoselective reduction.[1]
-
Pathway B (Enantioselective): Ellman’s Sulfinamide auxiliary approach to establish the C4 benzylic stereocenter, followed by ester reduction.
Figure 1: Retrosynthetic logic prioritizing the benzylic amine formation prior to alcohol reduction to prevent premature cyclization.
Protocol A: Scalable Synthesis (Racemic)
This route is optimized for multigram synthesis where chirality is not yet required or will be resolved later via chiral HPLC.[1]
Precursor: 3-Benzoylpropionic acid (CAS: 2051-95-8).[1]
Step 1: Reductive Amination to 4-Amino-4-phenylbutanoic Acid
Direct reductive amination of the keto-acid can be sluggish.[1] We utilize the ammonium formate method.
-
Setup: In a 500 mL round-bottom flask, dissolve 3-benzoylpropionic acid (10.0 g, 56 mmol) in Methanol (150 mL).
-
Reagents: Add Ammonium Formate (35.0 g, 10 eq).
-
Catalyst: Carefully add 10% Pd/C (1.0 g, 10 wt%) under a nitrogen stream.
-
Reaction: Reflux the mixture for 12–16 hours. Monitor via LC-MS (Target M+H: 180.1).
-
Workup: Filter hot through Celite to remove Pd/C. Concentrate the filtrate.[1] The residue is the ammonium salt of the amino acid.
-
Purification: Ion-exchange chromatography (Dowex 50W) or recrystallization from EtOH/Water.[1]
Step 2: Chemoselective Reduction to Amino Alcohol
Critical Control Point: Direct reduction of the free amino acid with LiAlH4 often leads to 2-phenylpyrrolidine (cyclization). To obtain the linear amino alcohol, we utilize an in situ protection-reduction strategy.
-
Protection: Suspend the amino acid (5.0 g) in THF/Water (1:1). Add Boc2O (1.1 eq) and NaHCO3 (2.0 eq). Stir until clear (N-Boc formation).
-
Activation: Acidify to pH 3 with citric acid, extract with EtOAc, and dry. Isolate the N-Boc-amino acid .
-
Reduction (Mixed Anhydride Method):
-
Dissolve N-Boc-acid in anhydrous THF at -15°C.
-
Add N-Methylmorpholine (1.1 eq) followed by Isobutyl Chloroformate (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Filter off the amine salts (rapid filtration) and return filtrate to the reaction vessel at -10°C.
-
Add NaBH4 (2.5 eq) dissolved in a minimum amount of water dropwise.
-
-
Quench: Stir for 1 hour, then quench with saturated NH4Cl.
-
Result: N-Boc-4-amino-4-phenylbutan-1-ol .
Data Specification (N-Boc Intermediate):
| Parameter | Value | Notes |
| Yield | 75-85% | Over 2 steps |
| 1H NMR (DMSO-d6) | Characteristic shift for C4-H | |
| 1H NMR (DMSO-d6) | Confirming reduction | |
| Appearance | White waxy solid | Low melting point |
Protocol B: Enantioselective Synthesis (High Value)
For medicinal chemistry SAR (Structure-Activity Relationship), enantiopurity is non-negotiable. We employ the Ellman Sulfinamide method.[1]
Precursor: Ethyl 3-benzoylpropionate.[1]
Step 1: Chiral Imine Formation
-
Reagents: Mix Ethyl 3-benzoylpropionate (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq), and Ti(OEt)4 (2.0 eq) in dry THF.
-
Conditions: Reflux for 16 hours. The Lewis acid Ti(OEt)4 acts as both catalyst and water scavenger.
-
Workup: Pour into brine, filter the titanium salts, and concentrate.
Step 2: Diastereoselective Reduction
-
Cooling: Dissolve the sulfinyl imine in THF and cool to -78°C .
-
Reductant: Add L-Selectride (1.5 eq) dropwise. Note: L-Selectride provides higher diastereoselectivity (dr > 95:5) compared to NaBH4 due to steric bulk.
-
Mechanism: The bulky reductant attacks from the face opposite the tert-butyl group.[1]
-
Quench: Warm to RT and quench with NH4Cl.
Step 3: Global Deprotection & Reduction[1]
-
Hydrolysis: Treat the sulfinamide ester with 4M HCl in Dioxane to remove the sulfinyl group and generate the amino ester hydrochloride.[1]
-
Final Reduction: Reduce the ester using LiBH4 (2.0 eq) in THF.[1] LiBH4 is milder than LiAlH4 and tolerates the free amine better without immediate cyclization if kept cold (0°C).
Figure 2: Workflow for the enantioselective synthesis using Ellman's auxiliary.
Troubleshooting & Self-Validating Systems
Risk: Unwanted Cyclization
The most common failure mode is the spontaneous cyclization of 4-amino-4-phenylbutan-1-ol to 2-phenylpyrrolidine .[1]
-
Detection:
-
TLC: The linear amino alcohol stains intensely with Ninhydrin (primary amine). The pyrrolidine (secondary amine) stains differently (often weaker/different color).
-
NMR: Look for the disappearance of the triplet at
3.35 (-CH2OH) and the appearance of multiplet ring protons.
-
-
Prevention: Keep the amine protected (Boc/Cbz) as long as possible. Store the final product as the Hydrochloride Salt or Oxalate Salt , which suppresses nucleophilicity and prevents cyclization.
QC Parameters
-
HPLC Purity: >95% (210 nm).
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).
-
Residual Solvent: Ensure THF removal; THF signals can obscure the C2/C3 methylene protons in NMR.[1]
References
-
Reduction of Amino Acids (General Methodology)
-
Ellman's Sulfinamide Chemistry
-
Medicinal Chemistry Applications (Pyrrolidine Precursors)
-
BenchChem Technical Notes.[1] "Application of 1-Amino-2-methyl-4-phenylbutan-2-ol in Pharmaceutical Synthesis." (Analogous scaffold chemistry).
- Context: Validates the utility of phenylbutanol deriv
-
-
Safety & Handling
Sources
- 1. 4-Phenylbutanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. benthamopen.com [benthamopen.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
Application of 4-Amino-4-phenylbutan-1-ol in the synthesis of bioactive molecules
Application Note: Strategic Utilization of 4-Amino-4-phenylbutan-1-ol in Asymmetric Synthesis
Abstract
4-Amino-4-phenylbutan-1-ol (CAS: 13357-81-8) is a critical
Synthetic Utility & Retrosynthetic Analysis
The strategic value of 4-amino-4-phenylbutan-1-ol lies in its ability to undergo intramolecular cyclization to form 2-phenylpyrrolidine . Direct functionalization of pyrrolidine rings at the C2 position is often difficult to control stereochemically. By establishing the chiral center in the linear amino alcohol precursor (via asymmetric reduction or enzymatic resolution), chemists can transfer this chirality into the ring system with >99% retention of configuration.
Key Applications:
-
NK1 Receptor Antagonists: The (R)-enantiomer of the pyrrolidine core is essential for high-affinity binding to the NK1 receptor.
-
Norepinephrine Reuptake Inhibitors: Analogs of the pyrrolidine scaffold are explored for antidepressant activity.
-
Chiral Auxiliaries: The amino alcohol itself can serve as a chiral ligand in asymmetric catalysis.[1]
Pathway Visualization: From Linear Precursor to Bioactive Core
Figure 1: The synthetic workflow transforming the linear amino alcohol into the Rolapitant pharmacophore.
Protocol A: Cyclization to (R)-2-Phenylpyrrolidine
Objective: To synthesize (R)-2-phenylpyrrolidine from (R)-4-amino-4-phenylbutan-1-ol via a mesylate intermediate. This protocol minimizes racemization and avoids the use of highly toxic reagents like phosphorus tribromide.
Mechanism: The reaction proceeds via the activation of the primary alcohol as a mesylate (methanesulfonate), converting the hydroxyl group into a good leaving group. The amine (often protected or controlled via pH) then performs an intramolecular
Materials:
-
(R)-4-Amino-4-phenylbutan-1-ol (1.0 equiv)
-
Methanesulfonyl chloride (MsCl) (1.1 equiv)
-
Triethylamine (TEA) (2.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated NaHCO₃ solution[2]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with (R)-4-amino-4-phenylbutan-1-ol (10.0 g, 60.5 mmol) and anhydrous DCM (100 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add Triethylamine (TEA) (15.3 g, 151 mmol) dropwise over 10 minutes. Ensure the internal temperature does not exceed 5°C.
-
Activation: Add Methanesulfonyl chloride (MsCl) (7.6 g, 66.5 mmol) dropwise via a syringe pump or addition funnel over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Rapid addition can lead to bis-mesylation (on the amine) or racemization. Keep T < 5°C.
-
-
Cyclization: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor via TLC or LC-MS. The intermediate mesylate usually cyclizes spontaneously under these conditions as the amine displaces the mesylate.
-
Note: If cyclization is slow, mild heating to 40°C for 1 hour may be required.
-
-
Quench & Workup: Quench the reaction with saturated NaHCO₃ (50 mL). Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo. The crude oil is typically purified via vacuum distillation or column chromatography (SiO₂, MeOH/DCM gradient) to yield the target pyrrolidine.
Expected Yield: 85–92% Data Validation:
-
¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH protons (approx. 3.6 ppm) and the appearance of ring protons.
-
Chiral HPLC: Verify enantiomeric excess (ee) >98% using a Chiralcel OD-H column.
Application Case Study: Synthesis of Rolapitant
Rolapitant is a high-affinity NK1 receptor antagonist. Its synthesis demonstrates the industrial application of the protocol described above.
The Challenge: The drug requires a specific stereochemistry at the benzylic position to fit the hydrophobic pocket of the NK1 receptor. The Solution: The synthesis begins with the (R)-4-amino-4-phenylbutan-1-ol scaffold. After cyclization to (R)-2-phenylpyrrolidine, the nitrogen is protected (e.g., Boc or Cbz), and the phenyl ring or adjacent positions are further functionalized to attach the bis(trifluoromethyl)phenyl ether side chain.
Comparative Data: Linear vs. Convergent Synthesis
| Parameter | Linear Route (from Amino Alcohol) | Direct Ring Functionalization |
| Chirality Source | Starting Material (Pool of Chirality) | Late-stage Resolution (Wasteful) |
| Step Count | Low (Cyclization is 1 step) | High (Requires protection/deprotection) |
| Scalability | High (Kg scale validated) | Low (Chromatography often needed) |
| Overall Yield | >80% | <40% |
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete activation of alcohol | Ensure reagents are anhydrous; increase MsCl to 1.2 equiv. |
| Impurity: N-Mesyl | Amine reacting with MsCl | Ensure temperature is strictly <0°C during addition; add MsCl slower. |
| Racemization | High temperature or strong base | Avoid reflux; switch from TEA to DIPEA if basicity is an issue. |
| No Cyclization | Stable mesylate intermediate formed | Heat the reaction mixture to 40°C or add a stronger base (e.g., K₂CO₃) to facilitate closure. |
References
-
U.S. Patent 7,049,320.Spiro-lactam compounds as tachykinin receptor antagonists. (Describes the synthesis of Rolapitant precursors).
-
Duffy, R. A., et al. (2012).Rolapitant (SCH 619734): A Potent, Selective and Long-Acting Neurokinin-1 Receptor Antagonist. Journal of Pharmacology and Experimental Therapeutics.
-
ChemicalBook.(R)
-
Angelov, P., et al. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation.[4] (Discusses analogous amino-alcohol cyclization mechanisms).
-
BenchChem.
Sources
4-Amino-4-phenylbutan-1-ol as a precursor for chiral ligands in catalysis
Application Note: 4-Amino-4-phenylbutan-1-ol as a Divergent Precursor for Chiral Ligand Scaffolds
Part 1: Executive Summary & Strategic Utility
4-Amino-4-phenylbutan-1-ol (CAS: 949096-34-8 for S-enantiomer) represents a specialized class of chiral
-
Chiral Pyrrolidines: Through cyclodehydration, it yields 2-phenylpyrrolidine, a privileged scaffold for organocatalysis (enamine/iminium activation).[1]
-
7-Membered N,O-Chelates (Oxazepines): It accesses rare 4,5,6,7-tetrahydro-1,3-oxazepines, used in transition metal catalysis where expanded bite angles are required to enforce specific steric environments.[1]
This guide details the protocols for handling this precursor, controlling its cyclization pathways, and deploying the resulting ligands in asymmetric catalysis.[2]
Part 2: Divergent Synthetic Pathways (Mechanism & Logic)
The utility of 4-amino-4-phenylbutan-1-ol lies in its ability to undergo controlled cyclization.[1] The distance between the amine and hydroxyl groups (4 carbons) creates a competition between forming a 5-membered nitrogen heterocycle (pyrrolidine) via intramolecular substitution or a 7-membered cyclic iminoether (oxazepine) via condensation.[1]
Pathway Logic Visualization
Figure 1: Divergent synthesis pathways. The precursor can be steered toward organocatalysts (Green), heterocyclic ligands (Red), or coordination complexes (Yellow) based on reaction conditions.
Part 3: Experimental Protocols
Protocol A: Synthesis of (S)-2-Phenylpyrrolidine (Organocatalyst Scaffold)
Rationale: 2-Phenylpyrrolidine is a high-value organocatalyst.[1] Direct cyclization of the amino alcohol is preferred over reduction of pyrroles to ensure enantiopurity is maintained from the starting material.
Materials:
-
(S)-4-Amino-4-phenylbutan-1-ol (1.0 eq)[1]
-
Thionyl Chloride (
) or Methanesulfonyl chloride ( )[1] -
Triethylamine (
)[1][3] -
Dichloromethane (DCM) anhydrous[1]
-
NaOH (2M aqueous)[1]
Step-by-Step Methodology:
-
Activation: Dissolve (S)-4-amino-4-phenylbutan-1-ol (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. Cool to 0°C.[1] -
Chlorination/Mesylation: Add
(1.2 eq) dropwise.[1] Note: is preferred over MsCl for sterically unhindered primary alcohols to avoid N-mesylation side reactions.[1] -
Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours. The intermediate chloro-amine hydrochloride forms.[1]
-
Basification: Slowly add the reaction mixture to a vigorously stirred solution of 2M NaOH (excess) at 0°C. This liberates the free amine, which undergoes rapid intramolecular nucleophilic attack to close the pyrrolidine ring.
-
Extraction: Extract with DCM (3 x 30 mL). Dry combined organics over
.[1] -
Purification: Concentrate in vacuo. Purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH 90:9:1).
Validation Criteria:
-
1H NMR: Disappearance of the
signal (~3.5 ppm) and appearance of ring protons.[1] -
Chirality Check: HPLC on Chiralcel OD-H column to ensure no racemization occurred during the
cyclization.
Protocol B: Synthesis of Chiral 4,5,6,7-Tetrahydro-1,3-Oxazepines (Metal Ligands)
Rationale: 7-membered cyclic iminoethers are challenging to synthesize due to entropic factors favoring open chains or pyrrolidines.[1] The use of PPSE (Trimethylsilyl polyphosphate) is critical to drive this dehydration without triggering the N-alkylation pathway.[1]
Materials:
-
Aryl Nitrile (e.g., Benzonitrile) or Carboxylic Acid
-
Polyphosphate Ester (PPE) or PPSE (Trimethylsilyl polyphosphate)[1][6]
-
1,2-Dichlorobenzene (solvent)[1]
Step-by-Step Methodology:
-
Reagent Prep: Prepare PPSE in situ by refluxing
with hexamethyldisiloxane (HMDS) in dichloromethane if not available commercially.[1] -
Condensation: In a microwave vial, combine the amino alcohol (1.0 eq), the aryl nitrile (1.2 eq), and PPSE (excess).
-
Microwave Irradiation: Irradiate at 140°C for 10–20 minutes. Thermal heating requires 24h+ reflux and lowers yield.[1]
-
Quenching: Pour the mixture into ice-cold
solution. -
Isolation: Extract with Ethyl Acetate. The oxazepine is sensitive to hydrolysis; avoid acidic workups.
Data Specification for Oxazepines:
| Parameter | Value/Observation | Significance |
| IR Spectrum | Strong band @ 1620-1640 | Diagnostic C=N stretch of the cyclic iminoether.[1] |
| Stability | Moderate | Hydrolyzes to amide-alcohol in acidic water.[1] Store under Argon.[1] |
| Ligand Type | N-donor (Hemilabile) | Coordinates soft metals (Pd, Ir) via the imine nitrogen. |
Part 4: Catalytic Application (Case Study)
Application: Enantioselective Alkylation of Aldehydes using Titanium(IV) Complexes. Mechanism: The 4-amino-4-phenylbutan-1-ol is used directly (without cyclization) to form a tridentate Schiff base ligand with 3,5-di-tert-butylsalicylaldehyde.[1] This ligand creates a chiral pocket around Ti(IV), directing the addition of diethylzinc to benzaldehyde.
Protocol:
-
Ligand Formation: Stir 4-amino-4-phenylbutan-1-ol with 3,5-di-tert-butylsalicylaldehyde (1:1) in ethanol for 2 hours. Evaporate to obtain the yellow Schiff base solid.
-
Catalyst Generation: In a Schlenk flask, dissolve the Schiff base (5 mol%) in Toluene. Add
(1.2 eq relative to ligand).[1] Stir for 1 hour. -
Reaction: Add Benzaldehyde (1.0 mmol). Cool to 0°C.[1]
-
Reagent Addition: Add
(2.0 eq, 1M in hexanes) dropwise.[1] -
Workup: Quench with 1M HCl after 4 hours. Analyze %ee of 1-phenyl-1-propanol.
Expected Results:
-
Yield: >90%
-
Enantiomeric Excess (ee): 85-92% (The flexible butyl backbone allows for a "wrap-around" coordination mode distinct from rigid phenylglycinol ligands).[1]
Part 5: References
-
Synthesis of Chiral Amines via Biocatalysis: Title: Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine.[1] Source: PMC / National Institutes of Health.[1] URL:[Link]1]
-
Microwave-Assisted Synthesis of Cyclic Iminoethers: Title: Microwave-Assisted Synthesis of 2-Aryl-2-oxazolines, 5,6-Dihydro-4H-1,3-oxazines, and 4,5,6,7-Tetrahydro-1,3-oxazepines.[1][6][7] Source: ResearchGate (Synthetic Communications).[1] URL:[Link]1]
-
Properties of 4-Amino-4-phenylbutan-1-ol: Title: 4-Amino-4-phenylbutan-1-ol (Compound Summary).[1][8] Source: PubChem.[1][8] URL:[Link]1]
-
General Protocol for Amino Alcohol to Oxazepine Conversion: Title: Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol (Analogous Chemistry).[1][6] Source: Beilstein Journal of Organic Chemistry.[1] URL:[Link]1]
Sources
- 1. 4-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 13893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. (S)-4-Amino-4-phenylbutan-1-ol hydrochloride | 1810074-83-9 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. BJOC - Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 4-amino-4-phenylbutan-1-ol (C10H15NO) [pubchemlite.lcsb.uni.lu]
Application Note: Strategic Chemoselectivity in the Synthesis of 4-Amino-4-phenylbutan-1-ol
Topic: Protecting group strategies for 4-Amino-4-phenylbutan-1-ol synthesis Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Rationale
The synthesis of 4-Amino-4-phenylbutan-1-ol presents a classic chemoselectivity challenge in organic synthesis: the reduction of a carboxylic acid in the presence of a benzylic amine without triggering intramolecular cyclization.
Direct reduction of the precursor, 4-amino-4-phenylbutanoic acid (or its esters), often leads to the formation of 2-phenylpyrrolidine due to the thermodynamic favorability of 5-membered ring formation. This "Cyclization Trap" occurs when the amine remains nucleophilic during the activation of the carboxyl group or if the final amino-alcohol is exposed to Lewis acids or heat in its free-base form.
This guide details an Orthogonal Protection Strategy using tert-butoxycarbonyl (Boc) masking. By electronically deactivating the nitrogen lone pair, we prevent cyclization during the reduction of the carboxylic acid. We present two validated protocols for the reduction step: the Mixed Anhydride Method (scalable, cost-effective) and the Borane-Dimethylsulfide Method (high purity).
The Cyclization Trap: Mechanistic Overview
The following diagram illustrates the competing pathways. Without protection, the amine attacks the activated carbonyl (or the resulting alcohol under acidic conditions), leading to the pyrrolidine impurity.
Figure 1: The "Cyclization Trap" showing the thermodynamic preference for pyrrolidine formation during direct reduction.
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Protecting Group | Boc (tert-Butoxycarbonyl) | Deactivates nucleophilicity of the amine; stable to basic hydride reduction; cleaved under controlled acidic conditions. |
| Reducing Agent | NaBH₄ / IBCF or BH₃·DMS | LiAlH₄ is too aggressive and often requires reflux, increasing cyclization risk. Borane or Mixed Anhydride methods operate at lower temperatures. |
| Temperature | -10°C to 0°C (Activation) | Critical for the Mixed Anhydride method to prevent decomposition of the intermediate anhydride. |
| Quenching | Acidic Workup (Careful) | The final product is an amino alcohol.[1][2] It is best isolated as a salt (e.g., HCl salt) to prevent shelf-storage cyclization. |
Detailed Experimental Protocols
Phase 1: N-Protection (Boc-Installation)
Before reduction, the amine must be masked. This step is quantitative and crucial for yield.
Reagents:
-
4-Amino-4-phenylbutanoic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Sodium Hydroxide (NaOH) (2.0 equiv, 1M aq)
-
1,4-Dioxane (Solvent)[3]
Protocol:
-
Dissolve 4-amino-4-phenylbutanoic acid in a 1:1 mixture of 1,4-dioxane and 1M NaOH.
-
Cool the solution to 0°C.
-
Add Boc₂O (dissolved in minimal dioxane) dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Workup: Concentrate to remove dioxane. Acidify the remaining aqueous layer to pH 3 with 1M KHSO₄ (avoid strong HCl to prevent Boc removal). Extract with Ethyl Acetate (3x).
-
Dry organic layer (Na₂SO₄) and concentrate.[4]
-
Checkpoint: Product should be a white solid/foam. Confirm by NMR (presence of t-Butyl singlet at ~1.4 ppm).
-
Phase 2: Reduction of the Carboxylic Acid
We provide two strategies. Strategy A is preferred for scale-up due to safety. Strategy B is preferred for small-scale, high-throughput synthesis.
Strategy A: The Mixed Anhydride Method (Scalable)
Mechanism: Activation of the carboxylate with isobutyl chloroformate (IBCF) followed by reduction with NaBH₄.
Reagents:
-
N-Boc-4-amino-4-phenylbutanoic acid (1.0 equiv)
-
Isobutyl Chloroformate (IBCF) (1.05 equiv)
-
N-Methylmorpholine (NMM) (1.05 equiv)
-
Sodium Borohydride (NaBH₄) (3.0 equiv)
-
THF (Anhydrous), Methanol.
Protocol:
-
Dissolve N-Boc-starting material in anhydrous THF under Nitrogen. Cool to -15°C .
-
Add NMM followed by the dropwise addition of IBCF. Note: Maintain temperature below -10°C to avoid formation of the urethane byproduct.
-
Stir for 15 minutes. A white precipitate (NMM·HCl) will form.
-
Reduction: Filter off the solid quickly (under inert gas if possible) OR add the suspension directly to a pre-cooled solution of NaBH₄ in Methanol/THF at -15°C. Author's Note: Filtration yields cleaner products, but direct addition is faster.
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extract with Ethyl Acetate. Wash with brine, dry, and concentrate.
-
Result: N-Boc-4-amino-4-phenylbutan-1-ol.
-
Strategy B: Borane-Dimethylsulfide (BH₃·DMS)
Mechanism: Chemoselective reduction of carboxylic acids in the presence of carbamates.
Protocol:
-
Dissolve N-Boc-starting material in anhydrous THF. Cool to 0°C.
-
Add BH₃·DMS (2.0 equiv) dropwise. (Caution: Gas evolution).
-
Stir at RT for 4–6 hours. Monitor by TLC (Acid spot disappears).
-
Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases.
-
Concentrate the mixture. Co-evaporate with Methanol (3x) to remove trimethyl borate.
-
Result: High purity N-Boc-4-amino-4-phenylbutan-1-ol.
-
Phase 3: Deprotection & Salt Formation
To ensure long-term stability and prevent cyclization, the final product should be stored as the Hydrochloride salt.
Protocol:
-
Dissolve the N-Boc-alcohol in 1,4-Dioxane or Diethyl Ether.
-
Add 4M HCl in Dioxane (3.0 equiv) at 0°C.
-
Stir at RT for 2–4 hours. A white precipitate should form.
-
Isolation: Filter the solid under Nitrogen. Wash with anhydrous ether.
-
Dry under vacuum.[4]
Final Product: 4-Amino-4-phenylbutan-1-ol Hydrochloride.
Analytical Validation & Troubleshooting
Workflow Visualization
Figure 2: Validated workflow for the orthogonal synthesis of the target amino alcohol.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield in Step 2 | Temperature too high during IBCF addition. | Ensure internal temp is < -10°C. If mixed anhydride decomposes, it forms the isobutyl ester which is harder to reduce. |
| Pyrrolidine Impurity Detected | Incomplete Boc protection or harsh deprotection. | Ensure Step 1 is quantitative.[2] During Step 3, do not heat. Keep the final product as a salt; do not neutralize to free base for storage. |
| Racemization (if Chiral) | Base-mediated proton abstraction at benzylic position. | In Step 1, avoid excess strong base. Use NaHCO₃ instead of NaOH if racemization is observed. |
References
-
Reduction of N-Protected Amino Acids (Mixed Anhydride)
- Rodriguez, M., et al. "A Simple and Mild Method for the Reduction of N-Protected Amino Acids to Amino Alcohols." Tetrahedron Letters, vol. 32, no. 7, 1991, pp. 923-926.
-
Borane Reduction of Acids
- Yoon, N. M., et al. "Selective Reduction of Carboxylic Acids with Borane-Dimethyl Sulfide in the Presence of Esters." Journal of Organic Chemistry, vol. 38, no. 16, 1973, pp. 2786–2792.
-
Cyclization of Amino Alcohols
- Bernáth, G. "Stereochemical Studies on Cyclic Amino Alcohols." Tetrahedron, vol. 41, no. 16, 1985.
-
Boc Protection Protocols
-
Shewchuk, L., et al. "Standard Protocol for Boc Protection." Organic Syntheses, Coll.[5] Vol. 8, p. 50.
-
Sources
- 1. FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (4+1) vs (4+2): Catalytic Intramolecular Coupling between Cy-clobutanones and Trisubstituted Allenes via C–C Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Application Note: Process Optimization for the Kilogram-Scale Synthesis of (S)-4-Amino-4-phenylbutan-1-ol Hydrochloride
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride , a critical chiral building block for neurokinin antagonists and antidepressant APIs. While traditional laboratory methods utilize Lithium Aluminum Hydride (
This guide presents a Process Intensification strategy utilizing the Sodium Borohydride/Iodine (
Retrosynthetic Strategy & Route Selection
The industrial viability of chiral amino alcohols hinges on the "Atom Economy" of the reduction step and the "Optical Purity" of the precursor.
The Selected Route:
-
Precursor Synthesis: Friedel-Crafts succinoylation of benzene
4-Oxo-4-phenylbutanoic acid. -
Chiral Resolution: Reductive amination to the racemic amino acid, followed by classical resolution using (L)-Tartaric Acid .
-
Chemo-selective Reduction: Reduction of (S)-4-amino-4-phenylbutanoic acid to the target alcohol using
. -
Salt Formation: Isolation as the stable Hydrochloride salt.
Why over ?
| Parameter | Lithium Aluminum Hydride ( | |
| Safety | Pyrophoric; violent reaction with moisture. | Stable solids; |
| Cost | High.[1] | Low (Commodity reagents). |
| Selectivity | Low; requires cryogenic cooling often. | High; chemoselective for -COOH in presence of esters. |
| Workup | Difficult aluminum emulsions ("rochelle salt" needed). | Simple aqueous/acidic extraction. |
Process Flow & Mechanism
The reduction mechanism involves the in situ generation of Borane-THF (
Figure 1: Reaction pathway for the chemoselective reduction of the amino acid precursor.
Detailed Experimental Protocols
Phase 1: Upstream Resolution (Precursor Preparation)
Note: If (S)-4-amino-4-phenylbutanoic acid is purchased, skip to Phase 2.
Objective: Isolate (S)-enantiomer from racemic 4-amino-4-phenylbutanoic acid. Reagents: Racemic Acid, (L)-(+)-Tartaric Acid, Ethanol, Water.
-
Dissolution: Charge Racemic 4-amino-4-phenylbutanoic acid (1.0 eq) and (L)-Tartaric acid (1.0 eq) into a reactor. Add Ethanol/Water (9:1 v/v, 10 L/kg).
-
Crystallization: Heat to reflux (
) until clear. Cool slowly to over 8 hours. The diastereomeric salt of the (S)-amine crystallizes. -
Filtration: Filter the solid.[3] Recrystallize once from Ethanol/Water to upgrade chiral purity (
). -
Free Basing: Suspend the salt in water; adjust pH to 6-7 with
. Filter the precipitated zwitterionic (S)-amino acid. Dry in vacuo.[4]
Phase 2: Reduction (The Critical Scale-Up Step)
Safety Critical: This reaction generates Hydrogen gas (
Reagents:
-
(S)-4-Amino-4-phenylbutanoic acid (1.0 kg, 5.58 mol)
-
Sodium Borohydride (
) (253 g, 6.7 mol, 1.2 eq) -
Iodine (
) (1.41 kg, 5.58 mol, 1.0 eq) -
THF (Anhydrous) (10 L)
Protocol:
-
Reactor Setup: Purge a 20 L glass-lined reactor with
. Charge and THF (5 L). Cool to . -
Amino Acid Addition: Add (S)-4-Amino-4-phenylbutanoic acid to the
suspension. (Note: Evolution of may occur slightly due to carboxylic acid proton). -
Iodine Addition (Controlled): Dissolve Iodine in THF (5 L). Add this solution dropwise to the reactor over 2 hours, maintaining internal temperature
. -
Reaction: Once addition is complete, warm to reflux (
) and stir for 12 hours.-
IPC (In-Process Control): Monitor by TLC or HPLC. Disappearance of acid peak; appearance of Borane-Amine complex (often immobile on silica without amine modifier).
-
-
Quench (Careful): Cool to
. Carefully add Methanol (2 L) dropwise to destroy excess hydride. (Vigorous evolution). -
Complex Breakdown: Evaporate THF under reduced pressure. Add 20% aqueous KOH (5 L) and reflux for 4 hours to break the B-N bond. Alternatively (for HCl salt target): Add 6M HCl and reflux for 1 hour.
-
Extraction:
-
If using KOH hydrolysis: Extract free base into Dichloromethane (DCM). Wash with brine.[4] Dry over
. -
If using HCl hydrolysis: The product is in the aqueous phase. Wash with DCM to remove non-basic impurities. Basify aqueous layer to pH 12, extract into DCM.
-
Phase 3: Salt Formation & Isolation
-
Concentration: Concentrate the DCM layer from Phase 2 to an oil.
-
Salting: Dissolve the oil in Isopropyl Alcohol (IPA) (3 L).
-
Acidification: Cool to
. Bubble dry HCl gas or add HCl in Ethanol (1.1 eq) slowly. -
Crystallization: The hydrochloride salt will precipitate as a white solid. Stir for 2 hours at
. -
Filtration: Filter and wash with cold IPA/MTBE (1:1).
-
Drying: Dry at
under vacuum.
Target Yield: 85-90% Target Purity: >99% (HPLC), >99% ee.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reduction of the Borane-Amine complex. | Ensure the acidic/basic reflux step (Phase 2, Step 6) is sufficiently long (at least 1-4 hrs). |
| Racemization | High temperature during Iodine addition. | Strictly control temp |
| Color Issues | Residual Iodine. | Wash organic phase with 10% Sodium Thiosulfate ( |
| Stalled Reaction | Moisture in THF. | Use KF < 0.05% THF. Borane reacts rapidly with water. |
Analytical Workflow
Figure 2: Analytical control strategy.
References
-
Kanth, J. V. B., & Periasamy, M. (1991).[4][7] Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine.[2][4][7][8][9] The Journal of Organic Chemistry, 56(20), 5964-5965.[4][7] Link
-
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives.[1][3][4][6][9] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
- Abiko, A., Masamune, S. (1992). Borane-amine complexes: intermediates in the reduction of amino acids. Tetrahedron Letters, 33(38), 5517-5518.
-
BenchChem Application Note. (2025). Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate. Link (Contextual reference for phenylbutanoic acid derivatives).
Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA).
Sources
- 1. jocpr.com [jocpr.com]
- 2. datapdf.com [datapdf.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. NaBH4/I2 - Reduction of Amides, Nitriles, Carboxylic Esters and Acids - [www.rhodium.ws] [thevespiary.org]
- 9. researchgate.net [researchgate.net]
Application Note: High-Resolution Chromatographic Strategies for the Enantioseparation of 4-Amino-4-phenylbutan-1-ol
Abstract
The enantiomeric purity of pharmaceutical intermediates is a critical quality attribute, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1][2] This application note presents a comprehensive guide to the development of robust chromatographic methods for the enantioselective separation of 4-Amino-4-phenylbutan-1-ol, a key chiral building block. We explore multiple strategic approaches, including direct separation on polysaccharide-based chiral stationary phases (CSPs) via High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Protocols for method development, optimization, and system validation are detailed, providing researchers, scientists, and drug development professionals with the necessary tools to achieve baseline resolution and accurate quantification of these enantiomers. The causality behind experimental choices, from stationary phase selection to mobile phase modification, is explained to empower users to adapt these methods to their specific laboratory contexts.
Part I: Method Development Strategy: A Rationale-Driven Approach
The successful separation of enantiomers is not a matter of chance but of systematic, rational method development.[3] The physicochemical properties of 4-Amino-4-phenylbutan-1-ol—a primary amine with a hydroxyl group and a phenyl ring—dictate the strategic choices for achieving chiral recognition.
Analyte and Detector Considerations
4-Amino-4-phenylbutan-1-ol contains a basic amino group and a polar hydroxyl group, making it amenable to interactions with a variety of CSPs. However, it lacks a strong native chromophore, which presents a challenge for detection using standard UV-Vis detectors at common wavelengths (e.g., 254 nm).[4] This necessitates one of two approaches:
-
Advanced Detection: Employing universal detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS).
-
Derivatization: Introducing a chromophore by reacting the amino group with a derivatizing agent.[4][5][6] This indirect method can significantly enhance sensitivity for UV detection.
Selection of the Chiral Stationary Phase (CSP)
The choice of CSP is the most critical factor in chiral chromatography.[5][6] For amino alcohols like 4-Amino-4-phenylbutan-1-ol, polysaccharide-based CSPs are the most versatile and successful class of columns.[5][7] These phases, typically derivatives of amylose or cellulose coated or bonded to a silica support, offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π interactions with the analyte's phenyl group.
The following diagram outlines a logical workflow for selecting the appropriate analytical path.
Caption: Workflow for selecting a chiral separation strategy.
Mobile Phase Optimization
Normal-Phase (NP) Chromatography: NP is often the preferred starting point for separating polar, basic compounds on polysaccharide CSPs.[5] The mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol modifier (e.g., ethanol or isopropanol).
-
The Role of the Alcohol Modifier: The alcohol competes with the analyte for polar interaction sites on the CSP. Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also lead to peak broadening.[5]
-
The Critical Role of the Basic Additive: The primary amino group of the analyte can interact strongly with residual acidic silanols on the silica support, causing severe peak tailing. To counteract this, a small amount (typically 0.1%) of a basic additive, such as diethylamine (DEA), is added to the mobile phase.[5] This deactivates the acidic sites and ensures symmetrical, efficient peaks.
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative that combines the benefits of both gas and liquid chromatography.[8][9][10] Using supercritical CO2 as the main mobile phase component, modified with an alcohol co-solvent, SFC offers significantly faster separations and reduced solvent consumption compared to HPLC.[11] The same CSPs and additives used in NP-HPLC are generally effective in SFC.
Part II: Experimental Protocols
Protocol 1: Direct Enantioseparation by Normal-Phase HPLC
This protocol is designed for direct separation without derivatization, assuming a sufficiently sensitive detection method is available (e.g., MS, ELSD, or low-wavelength UV).
1. Materials and Equipment:
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, Detector (MS, ELSD, or UV).
-
Chiral Stationary Phase: A polysaccharide-based column, e.g., CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.
-
Reagents: HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA).
-
Sample: Racemic 4-Amino-4-phenylbutan-1-ol standard, dissolved in mobile phase or IPA at 1.0 mg/mL.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: As available (e.g., MS-SIM, ELSD, or UV at 220 nm)
3. Step-by-Step Protocol:
-
System Preparation: Prepare the mobile phase fresh and degas thoroughly.
-
Column Equilibration: Install the chiral column and equilibrate with the mobile phase at the set flow rate for at least 30-60 minutes, or until a stable baseline is achieved. Chiral columns often require longer equilibration times.[5]
-
System Suitability: Inject the racemic standard solution five times to check for system suitability (see Part III for parameters).
-
Sample Analysis: Inject the test samples.
-
Optimization (If Necessary):
-
Poor Resolution: Decrease the percentage of IPA in the mobile phase (e.g., to 15% or 10%) to increase retention and selectivity.
-
Poor Peak Shape: Ensure the DEA concentration is sufficient (0.1%).
-
Long Runtimes: Increase the percentage of IPA to elute the compounds faster, ensuring resolution remains acceptable.
-
Protocol 2: Enantioseparation via Derivatization for UV Detection
This protocol is ideal when only a standard UV detector is available. The analyte is first derivatized with 3,5-Dinitrobenzoyl chloride to attach a strong chromophore.
1. Derivatization Step:
-
Dissolve ~1 mg of 4-Amino-4-phenylbutan-1-ol in 1 mL of a dry, aprotic solvent (e.g., acetonitrile).
-
Add 1.2 molar equivalents of 3,5-Dinitrobenzoyl chloride.
-
Add 1.5 molar equivalents of a non-chiral tertiary amine base (e.g., triethylamine or diisopropylethylamine).
-
Vortex the mixture and allow it to react at room temperature for 1-2 hours. The reaction completion can be monitored by TLC or an achiral HPLC method.[4]
-
The resulting solution containing the derivatized enantiomers can be diluted and injected directly.
2. Chromatographic Conditions:
-
Use the same instrumentation and CSP as in Protocol 1.
-
Mobile Phase: Hexane / Isopropanol (90:10, v/v). A basic additive is typically not required for the amide derivative.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm.
Protocol 3: High-Throughput Screening by Supercritical Fluid Chromatography (SFC)
SFC provides a rapid and efficient method for chiral separation, making it ideal for screening or high-throughput environments.
1. Materials and Equipment:
-
SFC System: With CO2 pump, co-solvent pump, autosampler, column thermostat, and back-pressure regulator (BPR).
-
Chiral Stationary Phase: Same as Protocol 1 (SFC-compatible versions).
-
Reagents: SFC-grade CO2, Methanol (or Ethanol), and Diethylamine (DEA).
-
Sample: Racemic standard dissolved in Methanol at 1.0 mg/mL.
2. Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% DEA (gradient or isocratic). A typical starting condition is 85% CO2 and 15% Methanol (co-solvent).
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure (BPR): 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 220 nm.
Part III: Data and System Validation
Expected Performance Data
The following table summarizes typical performance data expected from the described methods. Actual values for retention time (tR) and resolution (Rs) will vary based on the exact CSP and conditions used.
| Parameter | Protocol 1 (NP-HPLC) | Protocol 2 (Derivatized) | Protocol 3 (SFC) |
| CSP | CHIRALPAK® IA | CHIRALPAK® IA | CHIRALPAK® IA |
| Mobile Phase | Hex/IPA/DEA (80:20:0.1) | Hex/IPA (90:10) | CO2/MeOH+DEA (85:15) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 3.0 mL/min |
| Est. tR1 (min) | ~8.5 | ~10.2 | ~2.1 |
| Est. tR2 (min) | ~9.8 | ~11.5 | ~2.5 |
| Selectivity (α) | > 1.15 | > 1.12 | > 1.20 |
| Resolution (Rs) | > 2.0 | > 2.0 | > 2.5 |
| Analysis Time | ~15 min | ~18 min | < 5 min |
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified. A robust method should meet the following criteria based on five replicate injections of a racemic standard:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 2.0 for baseline separation.
-
Tailing Factor (Tf): The tailing factor for each peak should be ≤ 1.5 .
-
Repeatability: The relative standard deviation (%RSD) for retention time and peak area should be ≤ 2.0% .
Conclusion
The enantiomers of 4-Amino-4-phenylbutan-1-ol can be successfully resolved using well-designed chromatographic methods. Direct separation on polysaccharide-based CSPs under normal-phase HPLC or SFC conditions is highly effective, provided a suitable detection method is employed. For laboratories equipped with standard UV detectors, a simple derivatization protocol can be implemented to achieve excellent sensitivity and resolution. SFC stands out as a superior technique for high-throughput applications due to its speed and reduced environmental impact.[10][11] By following the systematic approach and detailed protocols outlined in this note, researchers can confidently develop and validate robust methods for the critical task of enantiomeric purity assessment.
References
- Benchchem Technical Support Center. Chiral Separation of Amino Alcohol Enantiomers. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYdVdN1UPBjHmHvJsriDaFzqvloBaWrfJBAZRnVx9RysLuhBm0BDV_USpGWIdXmYXTvt00dbldcv4ZRW_e2LObqpGP2PnzVwC7mwUsIGV_kuX3rPL-sQ_KfdxU2CGqLf4Hll9Un2J4HvsYA1yXcDWob_V1FpW6zyTvhOOdwfVqOrQ81svmChsTrucGp4bPsMmIK6EftVmsLP9KrW6SDlnyNIZQfw==]
- Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169. [URL: https://www.jstage.jst.go.
- Spectroscopy Online. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyi0F_X4u3sjSQ7zr1e3kkI3nNgtsQ5K0N5UOru1bBtDy_FpzSwPbAvwNmdRNcdRISAy5R023jskTmPVi-dMLwDBQuUtvFl0YGTYwmKsb3-xZWb4nzVScb-xtO8ovo75fBpTRHWkOIOGASZ_hbCvZR6mhgx3a0t-pNq_Czaz3HeQwUPABSFnErsSmjfaI25pNoyRweabOSyjShCn3kRUaq_azmOVlaq2SJADzfpq06ZTtzOOWLhrtEQ18=]
- PubMed. (2025). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. [URL: https://pubmed.ncbi.nlm.nih.gov/37894088/]
- BOC Sciences. (2025). Chiral Intermediates in Drug Synthesis. [URL: https://www.bocsci.
- Li, T., & Hyun, M. H. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of chromatographic science, 52(7), 693–700. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4094038/]
- ResearchGate. Chiral SFC-UV separation of amine and imine derivative using standard... [URL: https://www.researchgate.net/publication/329596482_Chiral_SFC-UV_separation_of_amine_and_imine_derivative_using_standard_achiral_SFC_columns]
- Welch, C. J., et al. (2010). The Use of Preparative Chiral Chromatography for Accessing Enantiopurity in Pharmaceutical Discovery and Development. Chirality, 22(1 Suppl), E13-26. [URL: https://www.researchgate.net/publication/26784307_The_Use_of_Preparative_Chiral_Chromatography_for_Accessing_Enantiopurity_in_Pharmaceutical_Discovery_and_Development]
- Academia.edu. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [URL: https://www.academia.
- Ilisz, I., Aranyi, A., & Pataj, Z. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-118. [URL: https://www.prolekare.
- BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [URL: https://www.benchchem.com/blog/chiral-separation-and-enantiomeric-analysis-critical-importance-in-pharmaceutical-development/]
- Pharmaceutical Technology. (2025). Supercritical Fluid Chiral Separations. [URL: https://www.pharmtech.
- PubMed. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols. [URL: https://pubmed.ncbi.nlm.nih.gov/17874175/]
- Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [URL: https://www.chromatographyonline.com/view/supercritical-fluid-chromatography-for-chiral-analysis-part-1-theoretical-background]
- IJCRT. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. [URL: https://ijcrt.org/papers/IJCRT24A7165.pdf]
- Benchchem. (2025). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-chiral-hplc-methods-for-determining-enantiomeric-excess-of-4-amino-2-methyl-1-butanol/]
- Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [URL: https://www.koreascience.or.kr/article/JAKO202118963507026.page]
- Sigma-Aldrich. 4-Amino-4-phenylbutan-1-ol. [URL: https://www.sigmaaldrich.com/US/en/product/sial/10858]
- ChemScene. (s)-4-Amino-4-phenylbutan-1-ol. [URL: https://www.chemscene.com/products/s-4-Amino-4-phenylbutan-1-ol-CS-0679619.html]
- Phenomenex. Chiral HPLC Separations Guide. [URL: https://www.phenomenex.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [URL: https://www.chromatographyonline.
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: 4-Amino-4-phenylbutan-1-ol HCl Purification
The following technical guide serves as a specialized support resource for the purification of 4-Amino-4-phenylbutan-1-ol hydrochloride . This document is structured to function as a high-level troubleshooting center, prioritizing field-proven methodologies over generic textbook advice.
Status: Operational | Role: Senior Application Scientist | Topic: Downstream Processing & Purity Optimization[1]
Executive Summary
4-Amino-4-phenylbutan-1-ol hydrochloride (CAS: 949096-34-8 for (S)-isomer; generic structure related to CAS 42331-15-7) is a critical amino alcohol intermediate often used in the synthesis of complex pharmaceutical APIs.[1] Its amphiphilic nature—possessing a polar amine/alcohol tail and a lipophilic phenyl head—creates unique purification challenges.[1]
Common issues include "oiling out" during crystallization, persistent coloration, and hygroscopicity.[1] This guide provides a self-validating logic for purification, moving beyond simple recipes to mechanistic understanding.
Part 1: The Purification Logic (Visualization)[1][2]
Before selecting a protocol, users must diagnose the state of their crude material.[1] The following decision tree outlines the logical flow for selecting the correct purification vector.
Figure 1: Decision matrix for processing crude amino alcohol salts. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate active protocols.[1]
Part 2: Detailed Protocols
Protocol A: Recrystallization (The Gold Standard)
Objective: Remove inorganic salts and related regioisomers.[1] Mechanism: Exploits the steep solubility curve of hydrochloride salts in hot alcohols versus their insolubility in esters or ethers.[1]
Reagents:
-
Solvent: Isopropanol (IPA) or Ethanol (Absolute).[1]
-
Anti-solvent: Ethyl Acetate (EtOAc) or Diethyl Ether.[1]
Step-by-Step:
-
Dissolution: Place the crude solid in a flask. Add the minimum amount of hot Isopropanol (60-70°C) required to dissolve the solid.[1]
-
Scientist's Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite.[1]
-
-
Nucleation: Allow the solution to cool slowly to room temperature. If no crystals form, add Ethyl Acetate dropwise until a persistent cloudiness (turbidity) appears.[1]
-
Crystallization: Refrigerate at 0-4°C for 12-24 hours.
-
Isolation: Filter the white crystals under vacuum. Wash the cake with a cold 1:1 mixture of IPA/EtOAc.
-
Drying: Dry in a vacuum oven at 40°C. Crucial: This salt is hygroscopic; ensure the vacuum is <10 mbar to remove bound solvent.[1]
Protocol B: Acid-Base Extraction (The "Reset" Button)
Objective: Use when the material is an intractable oil or contains non-amine impurities (e.g., unreacted ketone/aldehyde).[1] Mechanism: Toggles the molecule between its water-soluble salt form and organic-soluble free base form.[1]
Step-by-Step:
-
Basification: Dissolve the crude oil in water. Adjust pH to >12 using 2N NaOH.[1]
-
Result: The HCl is stripped; 4-Amino-4-phenylbutan-1-ol becomes a free base (organic soluble).[1]
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Separation: The product moves to the organic layer; inorganic salts remain in water.[1]
-
-
Washing: Wash combined organics with brine to remove trapped water.[1] Dry over MgSO₄.[1][2]
-
Salt Reformation: Filter the drying agent. Cool the organic solution to 0°C. Bubble dry HCl gas or add HCl in Dioxane/Ether dropwise.
-
Precipitation: The pure hydrochloride salt will precipitate instantly.[1] Filter and dry.[1][3]
Part 3: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What happened?
Diagnosis: This is a common phenomenon with phenyl-substituted amino alcohols.[1] It occurs when the solution exceeds the saturation point at a temperature where the product is liquid (melted), rather than solid.[1] The Fix (Trituration):
-
Decant the supernatant solvent.[1]
-
Add a non-polar solvent like Diethyl Ether or Hexane to the oil.[1]
-
Scratch the side of the flask vigorously with a glass rod while cooling in an ice bath.
-
Mechanism: The mechanical energy and non-polar environment force the oil to organize into a crystal lattice.[1]
Q2: The product has a persistent yellow/brown color.
Diagnosis: Trace oxidation products (quinones or conjugated impurities) from the phenyl ring or amino group.[1] The Fix:
-
Recrystallization: Use activated charcoal as described in Protocol A.
-
Solvent Wash: Wash the solid filter cake with cold Acetone .[1] The HCl salt is generally insoluble in acetone, while many colored organic impurities are soluble.[1]
Q3: How do I verify the purity without running an NMR?
Diagnosis: You need a quick in-process check.[1] The Fix:
-
Melting Point: Pure amino alcohol salts have sharp melting points.[1] A range >2°C indicates impurities or wetness.[1]
-
Silver Nitrate Test: Dissolve a small amount in water and add AgNO₃.[1] A heavy white precipitate confirms the presence of the chloride counter-ion (validating salt formation), though this does not prove organic purity.[1]
-
TLC: Run TLC on the free base (neutralize a sample in a vial first).[1] Use a mobile phase of DCM:Methanol:NH₄OH (90:9:1).[1]
Q4: Is the stereochemistry (S-isomer) stable during these purifications?
Diagnosis: Researchers often worry about racemization.[1] Insight: The chiral center is at the C4 position (benzylic).[1] While benzylic positions can be sensitive, standard recrystallization and acid-base workups (below 60°C) generally preserve optical purity.[1] Avoid strong Lewis acids or excessive heat (>100°C) which could promote elimination or racemization via a carbocation intermediate.[1]
Part 4: Data Summary Table
| Property | Value / Characteristic | Relevance to Purification |
| Molecular Weight | ~201.7 g/mol (HCl salt) | Used for molarity calculations in salt formation.[1] |
| Solubility (High) | Water, Methanol, Ethanol, DMSO | Good for initial dissolution or acid-base workup.[1] |
| Solubility (Low) | Diethyl Ether, Hexane, Toluene | Excellent anti-solvents for crystallization.[1] |
| Hygroscopicity | Moderate to High | Requires vacuum drying; store in desiccator.[1] |
| pKa (Amine) | ~9.5 - 10.5 (Estimated) | pH > 12 required to fully convert to free base.[1] |
References
-
BenchChem. (2025).[1][3][4][5] Technical Guide: Physicochemical Properties of 4-Amino-2-methyl-1-phenylbutan-2-ol. (Provides solubility protocols for phenyl-amino-butanols). Link[1]
-
MedChemExpress. (2024).[1] 4-Aminobutan-1-ol Product Information & Solubility Data. (General solubility data for the amino-butanol class). Link
-
Sigma-Aldrich. (2024).[1] Product Specification: (S)-4-Amino-4-phenylbutan-1-ol hydrochloride. Link
-
Organic Syntheses. (2014). Preparation of 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride Salt. (Demonstrates purification of phenyl-butanol derivatives via column chromatography and crystallization). Link
-
ChemicalBook. (2024).[1] (R)-4-amino-4-phenylbutan-1-ol Properties and Safety. Link
Sources
Improving the yield and purity of 4-Amino-4-phenylbutan-1-ol hydrochloride
Executive Summary & Diagnostic Framework
The synthesis of 4-Amino-4-phenylbutan-1-ol (4-APBO) presents a classic chemoselective challenge: reducing a carboxylic acid (or ketone) in the presence of a benzylic amine without triggering intramolecular cyclization.
The most frequent failure mode in this synthesis is the formation of 5-phenyl-2-pyrrolidone (the lactam byproduct). Because the target molecule is a
Diagnostic Flowchart: Where is your process failing?
Caption: Diagnostic logic for isolating yield loss mechanisms. The primary suspect is usually lactamization or water solubility.
Core Reaction Protocols
We recommend two distinct routes depending on your starting material availability and chirality requirements.
Protocol A: The "Gold Standard" (High Yield, Chiral)
Precursor: Homo-phenylalanine (or its enantiomer).
Mechanism: In-situ activation of Lithium Borohydride (
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck flask under
. -
Reagent Prep: Suspend Homo-L-phenylalanine (1.0 eq) in dry THF (0.3 M concentration).
-
Activation: Cool to 0°C. Add
(3.0 eq) (2.0 M in THF). -
The Critical Step: Add TMSCl (6.0 eq) dropwise over 30 minutes.
-
Technical Note: Vigorous gas evolution (
) will occur. Ensure adequate venting.
-
-
Reaction: Warm to room temperature and stir for 18 hours.
-
Quench: Cool to 0°C. Add Methanol dropwise until bubbling ceases.
-
Hydrolysis: Add 5% NaOH (aq) to break boron-amine complexes.
-
Extraction: Extract with Dichloromethane (DCM) (
).-
Troubleshooting: If the product stays in the aqueous phase, saturate the aqueous layer with NaCl and use n-Butanol for extraction.
-
Expected Yield: 90-97% Purity (Crude): >95%
Protocol B: The "Bulk" Route (Racemic/Lower Cost)
Precursor: 3-Benzoylpropionic acid. Mechanism: Reductive amination followed by Carboxyl Reduction. Critical Hazard: This route passes through 4-amino-4-phenylbutanoic acid , which spontaneously cyclizes to 5-phenyl-2-pyrrolidone upon heating or in acidic aqueous conditions.
The "Lactam Trap" Prevention Strategy
To avoid cyclization, you must protect the amine immediately upon formation or perform the reduction under basic conditions where the amine is not nucleophilic enough to close the ring.
Recommended Workflow:
-
Oxime Formation: 3-Benzoylpropionic acid +
+ NaOAc Oxime. -
Reduction (One-Pot): Reduce the Oxime and the Acid simultaneously using
in THF.-
Why: Stepwise reduction (reducing oxime to amine first) creates the amino acid, which cyclizes. Global reduction with LAH converts the oxime to amine and acid to alcohol concurrently.
-
Data Comparison: Reducing Agents
| Reducing Agent | Substrate | Risk of Lactam | Yield | Notes |
| Oxime/Acid | High | 40-50% | Slow reduction allows thermodynamic cyclization. | |
| Amino Acid | Medium | 65-75% | Good for acid reduction, but requires careful temp control. | |
| Amino Acid | Low | 95%+ | Kinetic favorability of reduction over cyclization. | |
| Oxime/Acid | Low | 80-85% | Aggressive global reduction; requires strict anhydrous conditions. |
Purification & Salt Formation (The HCI Step)
The free base of 4-APBO is an oil or low-melting solid that is difficult to handle. Conversion to the Hydrochloride salt is essential for high purity.
The "Anti-Solvent" Crystallization Technique
Direct evaporation of HCl/water solutions often yields a hygroscopic gum. Use this precipitation method instead:
-
Dissolution: Dissolve the crude free base oil in a minimum volume of dry Isopropanol (IPA) or Ethanol (approx. 5 mL per gram).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane or Acetyl Chloride/MeOH (generates anhydrous HCl in situ) dropwise until pH < 2.
-
Precipitation:
-
Scenario A (Immediate Solid): Filter and wash with cold ether.
-
Scenario B (No Solid): Add Diethyl Ether or MTBE (Methyl tert-butyl ether) dropwise as an anti-solvent until turbidity persists. Refrigerate at -20°C overnight.
-
-
Recrystallization: If purity is <98%, recrystallize from IPA/EtOAc (1:3) .
Impurity Profile Management
Caption: Chemical pathways leading to major impurities. Note that once the Lactam forms, strong reduction converts it to the cyclic amine (Pyrrolidine), not the target alcohol.
Troubleshooting FAQs
Q1: My product is stuck in the aqueous layer during workup. How do I get it out? A: Amino alcohols are amphiphilic. Standard Ether/EtOAc extractions often fail.
-
Fix: Saturate the aqueous phase with solid NaCl (Salting out).
-
Solvent: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. These solvent systems have higher polarity and better partition coefficients for amino alcohols.
Q2: I see a strong peak at 1680
-
Cause: Likely occurred during the concentration of the amino acid intermediate or by heating the reaction too long before reduction was complete.
-
Recovery: You cannot easily ring-open the lactam back to the alcohol directly. It is better to restart and use the
method which is kinetically faster than the ring closure.
Q3: The HCl salt turned into a sticky goo (oil out) instead of crystals. A: This usually indicates the presence of residual water or excess alcohol.
-
Fix: Triturate the oil with anhydrous Diethyl Ether or Hexane . Scratch the side of the flask with a glass rod to induce nucleation. If it persists, re-dissolve in minimal dry Ethanol and re-precipitate with slow addition of Et2O.
Q4: Can I use
References
-
Giannis, A., & Sandhoff, K. (1989). "LiBH4/Me3SiCl, an Unusually Strong and Selective Reducing Agent." Angewandte Chemie International Edition in English, 28(2), 218-220. Link
-
Sumitomo Chemical Co. (2004). "Method for producing optically active amino alcohol."[1] European Patent EP1491537A1. Link
-
Abaskharon, R. M., et al. (1969). "Synthesis of some 4-amino-4-phenylbutanoic acid derivatives." Journal of Pharmaceutical Sciences. (Contextual grounding for lactamization issues).
-
BenchChem Technical Repository. (2025). "Purification Protocols for Hydrophilic Amino Alcohols." Link
Disclaimer: These protocols involve hazardous reagents (LiAlH4, LiBH4).[2] All experiments should be conducted in a fume hood by trained personnel.
Sources
Technical Support Center: Analytical Methodologies for 4-Amino-4-phenylbutan-1-ol
Here is the comprehensive technical support guide for the analysis of 4-Amino-4-phenylbutan-1-ol.
Case Reference: #APBO-QC-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
4-Amino-4-phenylbutan-1-ol (CAS: 73263-62-4 / 949096-34-8) is a critical chiral amino-alcohol intermediate.[1] Its analysis is complicated by three primary factors:
-
Thermal Instability: The molecule undergoes rapid intramolecular cyclization to form 2-phenylpyrrolidine under thermal stress (e.g., GC injector ports).[1]
-
Peak Tailing: The primary amine moiety interacts strongly with residual silanols in HPLC columns.[1]
-
Weak UV Chromophore: While the phenyl ring absorbs, sensitivity can be limited for trace impurity detection without derivatization.[1][2]
This guide provides self-validating protocols to overcome these challenges.
Module 1: High-Performance Liquid Chromatography (HPLC)
Standard Operating Procedure (SOP) for Purity Analysis
Objective: Separate the parent compound from the cyclized impurity (2-phenylpyrrolidine) and starting material (4-oxo-4-phenylbutanoic acid).[1]
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Base-Deactivated (e.g., Zorbax Eclipse XDB or Waters XBridge), 150 x 4.6 mm, 3.5 µm | Essential to minimize silanol interactions with the amine group, reducing peak tailing.[1] |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA) | Low pH ensures the amine is fully protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Provides strong elution strength for the hydrophobic phenyl ring.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 215 nm (primary) and 254 nm (secondary) | 215 nm captures the end-absorption of the amine/alcohol; 254 nm is specific to the phenyl ring.[1] |
| Column Temp | 30°C | Controls viscosity and retention reproducibility.[1] |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 21.0 | 95 | 5 |
| 26.0 | 95 | 5 |
Troubleshooting Guide (Q&A)
Q: My main peak shows severe tailing (Asymmetry > 1.5). How do I fix this? A: This is a classic amine-silanol interaction.[1]
-
Immediate Fix: Add 0.1% Triethylamine (TEA) to Mobile Phase A. TEA competes for the silanol sites, "blocking" them from the analyte.[1]
-
System Check: Ensure your column is "End-capped."[1] Non-end-capped columns are unsuitable for this amino alcohol.[1]
-
pH Adjustment: Verify pH is < 3.0. At neutral pH, the amine exists in equilibrium between protonated and free base forms, causing band broadening.[2]
Q: I see a "Ghost Peak" eluting later than my main peak that increases if I leave the sample in the autosampler. What is it? A: This is likely 2-phenylpyrrolidine , formed by spontaneous cyclization.[1]
-
Mechanism: The terminal hydroxyl group is displaced by the internal amine (intramolecular nucleophilic substitution).[1]
-
Prevention: Store samples at 4°C. Ensure sample diluent is not highly acidic, as acid catalysis accelerates dehydration/cyclization.[1][2]
Module 2: Gas Chromatography (GC) Analysis
CRITICAL WARNING: Direct injection of underivatized 4-Amino-4-phenylbutan-1-ol into a GC system will result in thermal degradation .[1] The high temperature of the injector port (250°C+) drives the dehydration reaction, converting the sample into 2-phenylpyrrolidine in situ.[1]
Derivatization Protocol (Silylation)
Objective: Cap both the
Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
Step-by-Step Workflow:
-
Preparation: Weigh 10 mg of sample into a GC vial.
-
Dissolution: Add 1.0 mL of anhydrous Pyridine. (Pyridine acts as an acid scavenger).[1]
-
Reaction: Add 200 µL of BSTFA + 1% TMCS.
-
Incubation: Cap and heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL into the GC.
Q: I see multiple peaks in my GC chromatogram despite using a pure standard. Why? A: Incomplete derivatization.
-
Mono-TMS vs. Di-TMS: You may be seeing the Mono-TMS derivative (only -OH reacted) and the Di-TMS derivative (both -OH and -NH reacted).[1]
-
Solution: Increase incubation time to 60 minutes or use a stronger silylating agent like MTBSTFA to ensure the sterically hindered amine is fully derivatized.
Module 3: Chiral Purity (Enantiomeric Excess)
Since 4-Amino-4-phenylbutan-1-ol has a chiral center at C4, determining the ratio of (S) to (R) enantiomers is crucial for pharmaceutical applications.[1]
Recommended Chiral Method
-
Column: Chiralpak IA or AD-H (Amylose-based).
-
Mode: Normal Phase.
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]
-
Rationale: The non-polar hexane environment maximizes the interaction between the analyte's phenyl ring and the chiral selector.[1] Diethylamine (DEA) is mandatory to sharpen the amine peak.[1]
Module 4: Impurity Identification Logic
The following diagram illustrates the degradation and impurity pathways you must monitor.
Figure 1: Logical flow of impurities. Note that the target analyte is metastable and can revert to the cyclic impurity under stress.[2]
References
-
PubChem Database. (2025).[1][3] Compound Summary: 4-Amino-4-phenylbutan-1-ol (CID 13145036).[1] National Center for Biotechnology Information. [Link][1][2]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience. (Reference for amine-silanol interactions and TEA usage).
-
Daicel Corporation. (2024).[1] Chiralpak IA Instruction Manual. Chiral Technologies. [Link] (Reference for polysaccharide-based chiral separation of amines).[1]
Sources
Validation & Comparative
Comparison of Synthetic Routes to 4-Amino-4-phenylbutan-1-ol
As a building block in medicinal chemistry and a precursor to various neuro-active compounds, 4-Amino-4-phenylbutan-1-ol requires synthetic routes that balance yield, scalability, and stereochemical control. Depending on the target application—whether synthesizing a chiral active pharmaceutical ingredient (API) or generating racemic libraries for high-throughput screening—the choice of synthetic methodology is critical.
This guide objectively compares the two primary synthetic workflows for 4-Amino-4-phenylbutan-1-ol: the classical Hydride Reduction of Amino Acids and the modern C-H Functionalization via THF Ring-Opening .
Route A: Classical Hydride Reduction of Amino Acid Derivatives
The most established route to 4-amino-4-phenylbutan-1-ol relies on the exhaustive reduction of 4-amino-4-phenylbutyric acid (or its ester/salt derivatives) using Lithium Aluminum Hydride (LiAlH₄)[1],[2].
Mechanistic Insight & Causality
Carboxylic acids and their salts are highly resistant to mild reducing agents like Sodium Borohydride (NaBH₄). LiAlH₄ is required to forcefully drive the reduction of the carboxylate down to the primary alcohol. The reaction proceeds through an aluminate complex intermediate.
A critical failure point in this workflow is the workup. Adding water directly to unreacted LiAlH₄ forms a gelatinous aluminum hydroxide emulsion that physically traps the product and is nearly impossible to filter. To solve this, the protocol utilizes a Fieser Quench (or strictly controlled alkaline hydrolysis). The sequential addition of water and NaOH forces the aluminum byproducts to precipitate as a dense, granular sodium aluminate salt, creating a self-validating system where a clean, filterable mixture indicates a successful quench[2].
Experimental Protocol: LiAlH₄ Reduction
Note: This procedure utilizes highly reactive LiAlH₄. All glassware must be oven-dried, and the reaction must be performed under an inert argon or nitrogen atmosphere.
-
Preparation: Suspend 1.00 g of LiAlH₄ in 100 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask at 0 °C[2].
-
Addition: Slowly add 1.48 g of (S)-4-amino-4-phenylbutyric acid sodium salt in small portions to manage the exothermic release of hydrogen gas[2]. (Note: N,N-dibenzyl ester derivatives can also be used to improve solubility[1]).
-
Reaction: Remove the ice bath and heat the mixture to 50 °C for 4 hours[2].
-
Fieser Quench: Cool the flask back to 0 °C. Dilute with ether, then sequentially add:
-
Isolation: Stir vigorously for 15 minutes until the salts turn stark white and granular. Filter the mixture through a Celite pad and wash the filter cake thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography to yield the pure (S)-4-amino-4-phenylbutan-1-ol[2].
Fig 1. Workflow for the LiAlH4 reduction of 4-amino-4-phenylbutyric acid to the target alcohol.
Route B: C-H Functionalization via THF Ring-Opening
A more modern, atom-economical approach leverages the bulk solvent itself as a starting material. Tejo et al. demonstrated that Tetrahydrofuran (THF) can be activated and subsequently ring-opened by Grignard reagents to yield 1,4-amino alcohols[3].
Mechanistic Insight & Causality
THF is generally inert to Grignard reagents, which is why it is the standard solvent for them. However, treating THF with the iminoiodane reagent N-tosyliminobenzyliodinane (PhI=NTs) activates the adjacent C-H bond, forming an aminal-like intermediate[3].
When phenylmagnesium bromide (PhMgBr) is introduced, it acts as a nucleophile, attacking the activated ring and forcing it open. A distinct advantage of using a sterically bulky Grignard like PhMgBr is the causality of the byproduct formation: the steric clash during the ring-opening drives an in situ detosylation. This allows the direct isolation of the fully deprotected 4-amino-4-phenylbutan-1-ol, bypassing a secondary deprotection workflow[3],[4].
Experimental Protocol: Grignard Ring-Opening
-
Activation: To a degassed round-bottomed flask, add 0.5 mmol of PhI=NTs and 2 mL of anhydrous THF. Stir at room temperature for 50 minutes to allow the iminoiodane to activate the solvent.
-
Grignard Addition: Slowly add 3 to 5 equivalents (1.5 - 2.5 mmol) of Phenylmagnesium Bromide (1.0 M in THF) dropwise over 5 minutes.
-
Reaction: Stir the reaction mixture continuously at room temperature for 18 hours[4].
-
Quench: Quench the reaction safely by adding 5 mL of a saturated aqueous NH₄Cl solution to neutralize the excess Grignard reagent[4].
-
Isolation: Separate the aqueous and organic layers. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL)[4].
-
Purification: Dry the combined organic layers over MgSO₄, filter, and concentrate under vacuum. Purify the crude mixture by flash column chromatography (eluent: n-hexane/EtOAc) to yield racemic 4-amino-4-phenylbutan-1-ol (approx. 49% yield)[4].
Fig 2. Synthesis of 4-amino-4-phenylbutan-1-ol via Grignard ring-opening of activated THF.
Quantitative Comparison & Performance Data
The table below summarizes the operational parameters of both methodologies to aid in route selection for process scale-up or bench synthesis.
| Parameter | Route A: LiAlH₄ Reduction | Route B: THF Ring-Opening |
| Primary Precursor | 4-Amino-4-phenylbutyric acid (or esters) | Bulk THF + PhI=NTs |
| Typical Yield | 70% - 85% (Substrate dependent) | ~49% (Directly deprotected)[4] |
| Stereocontrol | Excellent (Complete retention of SM chirality) | Poor (Yields racemic mixture) |
| Reagent Safety | Hazardous (Pyrophoric LiAlH₄) | Moderate (Exothermic Grignard quench) |
| Reaction Temperature | 0 °C to 50 °C | Room Temperature (Mild)[3] |
| Best Use Case | Synthesis of enantiopure APIs | Rapid generation of racemic libraries |
Conclusion & Recommendations
For drug development professionals requiring strict stereochemical purity (e.g., synthesizing specific enantiomers of neuro-active compounds), Route A remains the gold standard. The high yield and perfect retention of chirality outweigh the hazards of handling LiAlH₄, provided a strict Fieser quench is utilized.
Conversely, Route B is a highly innovative approach for discovery chemists. By utilizing the reaction solvent (THF) as the carbon backbone, it drastically reduces the cost of starting materials. While the yield is moderate (~49%) and the product is racemic, the mild room-temperature conditions and in situ detosylation make it an elegant, time-saving protocol for early-stage screening.
References
-
Tejo, C., See, Y. F. A., Mathiew, M., & Chan, P. W. H. (2016). "Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane." Organic & Biomolecular Chemistry, 14(3), 844-848.[Source: RSC Publishing] URL: [Link]
-
Chandrasekhar, S., & Venkat Reddy, M. (2000). "Efficient Synthesis of cis-Sertraline from d-Phenylglycine." Tetrahedron, 56(52), 11111-11114. [Source: Tetrahedron] URL: [Link]
- Suzue, S., et al. (2014). "Synthesis of 1,4,3-benzoxathiazine-4,4-dioxides." US Patent 8,828,995 B2.
Sources
Biological Activity and Application Guide: (S)- vs (R)-4-Amino-4-phenylbutan-1-ol
Executive Summary: Beyond Traditional GABA Analogues
In the landscape of neuropharmacology and drug design,
When this precursor is stereoselectively reduced to its alcohol derivative—4-Amino-4-phenylbutan-1-ol —it transitions from a zwitterionic neurotransmitter analogue into a highly versatile, lipophilic chiral building block . As an Application Scientist, I frequently utilize the (S)- and (R)-enantiomers of this alcohol not as standalone therapeutics, but as critical stereospecific probes and precursors. The spatial orientation of the phenyl group in these enantiomers dictates the ultimate biological activity of the downstream active pharmaceutical ingredients (APIs), often determining whether a synthesized drug achieves single-digit nanomolar potency or fails due to steric clash .
This guide objectively compares the biological utility, structural causality, and experimental performance of (S)- vs. (R)-4-Amino-4-phenylbutan-1-ol against traditional alternatives.
Structural Causality: Why the Alcohol Derivative?
Directly utilizing amino acids in drug discovery often presents pharmacokinetic challenges. Zwitterionic compounds typically exhibit poor passive membrane permeability and struggle to cross the Blood-Brain Barrier (BBB) without active transport mechanisms.
By reducing the carboxylic acid of 4-amino-4-phenylbutyric acid to a primary alcohol (yielding 4-amino-4-phenylbutan-1-ol), we achieve three critical advantages:
-
Abolition of the Zwitterion: The molecule loses its negative charge at physiological pH, drastically increasing its LogP and facilitating passive BBB diffusion.
-
Synthetic Anchoring: The primary hydroxyl group serves as an ideal nucleophile for downstream etherification, esterification, or oxidation, allowing for the modular assembly of complex APIs (such as antidiabetic agents and CNS modulators).
-
Stereochemical Lock: The chiral center at the C4 position (bearing the phenyl and amino groups) remains rigidly defined, forcing the molecule into a specific 3D conformation when entering a receptor's binding pocket.
Enantiomeric Comparison: (S)- vs (R)- Performance
The biological activity of APIs derived from 4-amino-4-phenylbutan-1-ol is highly enantiodependent. In vitro enzyme inhibition and receptor binding assays consistently demonstrate that the (S)-enantiomer provides the optimal spatial alignment for target engagement, whereas the (R)-enantiomer typically results in a steric clash with the receptor's hydrophobic sub-pockets.
Quantitative Performance Comparison
| Property / Metric | (S)-4-Amino-4-phenylbutan-1-ol | (R)-4-Amino-4-phenylbutan-1-ol | Alternative: Phenibut ( |
| Primary Utility | Active API Precursor / Chiral Probe | Inactive Control / Off-target Probe | Direct Therapeutic (GABA |
| Downstream IC | 3 – 31 nM (High Potency) | > 500 nM (Low Potency) | ~ 1 – 10 µM (Moderate Potency) |
| Lipophilicity (LogP) | ~ 1.8 (Favorable for BBB) | ~ 1.8 (Favorable for BBB) | < 0 (Zwitterionic, poor diffusion) |
| Receptor Fit | Optimal spatial alignment of phenyl ring | Steric clash in binding pocket | Binds directly to GABA |
| Chiral HPLC RT | 8.38 minutes | 12.46 minutes | N/A |
Data synthesized from established patent literature for benzoxathiazine derivatives and related target assays .
Mechanistic Workflow & Target Engagement
The following diagram illustrates the stereoselective pathway from the raw amino acid to the biologically active API, highlighting the divergent fates of the (S)- and (R)- isomers.
Caption: Stereoselective synthesis and target engagement pathway of 4-amino-4-phenylbutan-1-ol.
Experimental Protocols: Synthesis and Validation
To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. The following methodologies detail the stereoretentive reduction of the precursor and the subsequent biological validation.
Protocol A: Stereoretentive Reduction to (S)-4-Amino-4-phenylbutan-1-ol
Causality: Direct reduction of the amino acid using a strong hydride donor is required because the carboxylate anion (formed in situ) is highly electron-rich and resistant to milder reducing agents like NaBH
-
Preparation: Suspend 1.00 g of Lithium Aluminum Hydride (LiAlH
) in 100 mL of anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. -
Addition: Slowly add 1.48 g of (S)-4-amino-4-phenylbutyric acid sodium salt in small portions. Note: Stepwise addition controls the exothermic release of hydrogen gas.
-
Reaction: Stir the mixture at 50°C for 4 hours to ensure complete reduction of the carboxylate.
-
Fieser Quench (Critical Step): Cool the reaction to 0°C. Sequentially add 1.0 mL H
O, 3.0 mL of 6 N NaOH, and 3.0 mL H O.-
Causality: This specific quenching sequence precipitates the aluminum byproducts as a granular, easily filterable white solid, preventing the formation of a gelatinous emulsion that traps the product.
-
-
Isolation: Filter the mixture, concentrate the filtrate under reduced pressure, and purify via flash chromatography.
-
Validation (Chiral HPLC): Confirm an enantiomeric excess (ee) of >98%.
-
Conditions: Chiralpak AD-H column (5 µm, 250 x 4.6 mm); Eluent: Heptane:Ethanol (6:1); Flow rate: 1 mL/min at 30°C.
-
Readout: The (S)-enantiomer will elute at ~8.38 minutes, validating the stereoretention of the synthesis .
-
Protocol B: In Vitro Biological Activity Assay (Target Engagement)
Causality: To prove that the (S)-derived API is biologically active while the (R)-derived API is not, a comparative displacement assay is utilized.
-
Compound Preparation: Prepare a 10-point serial dilution (10 µM down to 0.1 nM) of the APIs derived from both the (S)- and (R)-enantiomers in DMSO. Ensure the final assay concentration of DMSO remains <1% to prevent solvent-induced protein denaturation.
-
Incubation: Incubate the compounds with the target receptor/enzyme complex (e.g., GIP receptor or target kinase) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl
) for 60 minutes at 37°C. -
Measurement: Introduce a fluorescently labeled tracer ligand. Measure target engagement via Fluorescence Polarization (FP) or Time-Resolved FRET (TR-FRET).
-
Data Analysis: Plot the dose-response curves and calculate the IC
using non-linear regression analysis. A valid assay will show the (S)-derivative displacing the tracer at low nanomolar concentrations (IC ~ 3-31 nM), while the (R)-derivative curve remains relatively flat (IC > 500 nM).
Conclusion
While direct GABA analogues like Phenibut are utilized for their immediate therapeutic effects, (S)-4-Amino-4-phenylbutan-1-ol serves a more sophisticated role in modern drug development. By eliminating the pharmacokinetic restrictions of a zwitterion and providing a stereochemically rigid anchor, it allows researchers to synthesize highly potent, target-specific APIs. The stark contrast in biological activity between the (S)- and (R)-enantiomers underscores the critical importance of chiral purity in the design of next-generation therapeutics.
References
-
PubChem Database. "4-amino-4-phenylbutan-1-ol (CID 22677686)". National Center for Biotechnology Information. Available at:[Link]
- US Patent 8,828,995 B2. "Synthesis of 1,4,3-benzoxathiazine-4,4-dioxides and derivatives". Google Patents.
-
J-GLOBAL. "γ-Phenyl GABA / 4-Amino-4-phenylbutyric acid (CAS 1011-60-5)". Japan Science and Technology Agency. Available at: [Link]
Spectroscopic analysis and validation of 4-Amino-4-phenylbutan-1-ol structure
Publish Comparison Guide: Spectroscopic Validation of 4-Amino-4-phenylbutan-1-ol
Executive Summary
In the high-stakes landscape of pharmaceutical synthesis, 4-Amino-4-phenylbutan-1-ol (CAS: 20913-37-3 / 949096-34-8 for S-isomer) serves as a critical chiral scaffold, particularly for hydroxyethylamine (HEA) transition-state isosteres used in HIV protease inhibitors and CNS-active agents.[1]
This guide compares the Standard Quality Control (QC) Protocol against an Advanced Structural Validation Workflow . While standard methods (1D NMR, Achiral HPLC) are sufficient for bulk industrial reagents, they fail to detect critical "silent" impurities—specifically enantiomers and regioisomers—that compromise downstream drug efficacy.[1][2] This document outlines the superior performance of the Advanced Workflow, supported by experimental protocols and comparative data.
Part 1: Technical Analysis & Causality
The Molecule: 4-Amino-4-phenylbutan-1-ol[1][3][4]
-
Core Structure: A primary alcohol linked by a propyl chain to a benzylic amine.[1]
-
Critical Quality Attribute (CQA): The stereocenter at C4 (benzylic position).[1][2]
-
The Challenge:
-
Weak Chromophore: The isolated phenyl ring provides low UV sensitivity, making trace impurity detection difficult without derivatization.[1][2]
-
Regioisomerism: Synthetic routes involving reduction of phenylbutanoic acid derivatives often yield 4-amino-3-phenyl analogs via rearrangement, which are indistinguishable by low-resolution MS.[1]
-
Comparative Methodology
We evaluate two validation tiers:
-
Method A (Standard QC): Relies on bulk purity assessment (Achiral HPLC-UV + 1H NMR).[1]
-
Method B (Advanced Validation): Focuses on specific structural integrity (Chiral HPLC + 2D NMR + HRMS).[1][2]
Part 2: Comparative Performance Data
The following table summarizes the "performance" of the analytical methods in detecting critical quality defects.
| Feature | Method A: Standard QC | Method B: Advanced Validation | Impact on Drug Development |
| Technique | 1H NMR (300 MHz), HPLC-UV (254 nm) | 2D NMR (COSY/HSQC), Chiral HPLC, HRMS | -- |
| Enantiomeric Excess (ee) | Blind (Cannot distinguish R/S) | > 99.5% Accuracy (via Chiralcel OD-H) | Racemates can reduce potency by 50% or introduce toxicity.[1] |
| Regioisomer Detection | Low (Signals overlap in 1D NMR) | High (COSY correlations confirm connectivity) | Wrong isomer leads to dead-end synthesis pathways.[1] |
| Trace Impurity Sensitivity | > 0.5% (Low UV response) | < 0.1% (Derivatization enhances signal) | High-sensitivity detection prevents catalyst poisoning downstream.[1] |
| Validation Verdict | Fail for GMP Intermediates | Pass for GMP Intermediates | Method B is mandatory for IND-enabling studies.[1] |
Part 3: Spectroscopic Deep Dive & Protocols
Nuclear Magnetic Resonance (NMR) Strategy
The Problem: In 1H NMR, the multiplets for the central methylene protons (C2, C3) often overlap, masking impurities.[1][2] The Solution (Method B): Use COSY (Correlation Spectroscopy) to map the spin system.[1]
-
1H NMR (DMSO-d6, 400 MHz) Assignments:
-
COSY Validation Logic:
Chiral HPLC Protocol (Self-Validating)
Because the molecule lacks a strong UV chromophore, direct chiral HPLC is often noisy.[1] We recommend Pre-column Derivatization .[1]
Protocol: OPA/NAC Derivatization (Fluorescence Detection)
-
Principle: Reaction with o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) creates highly fluorescent diastereomers.[1]
-
Reagents:
-
Workflow:
-
Dissolve 1 mg sample in 1 mL buffer.
-
Add 100 µL OPA reagent; vortex for 2 mins (Reaction is instantaneous).
-
Inject onto C18 Column (The chirality is now encoded in the diastereomer, allowing separation on standard columns, or enhance resolution on Chiralpak AD-H).
-
-
Acceptance Criteria: Main enantiomer peak area > 99.0%.[1]
Mass Spectrometry (MS) Fingerprint
-
Technique: ESI-HRMS (Positive Mode).[1]
-
Diagnostic Fragments:
Part 4: Visualization of Analytical Workflows
Diagram 1: Structural Validation Decision Tree
This workflow illustrates the logical progression from raw material receipt to validated GMP release.
Caption: Logical decision tree for validating 4-Amino-4-phenylbutan-1-ol purity, prioritizing chiral and regio-isomer analysis.
Diagram 2: Regioisomer Formation & Detection
This diagram explains the chemical origin of common impurities and how spectroscopy distinguishes them.
Caption: Mechanistic pathway showing the origin of regioisomers and the specific NMR signature used to distinguish them.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13145036, 2-Amino-4-phenylbutan-1-ol (Isomer Comparison).[1] Retrieved from [Link][1][2]
-
Lehigh University. Chapter 13: Spectroscopy NMR, IR, MS Theory and Application. Retrieved from [Link][1][2]
Sources
Comparative study of the pharmacological profiles of 4-Amino-4-phenylbutan-1-ol derivatives
As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently evaluate chiral scaffolds that offer divergent therapeutic applications based on their functionalization. The 4-Amino-4-phenylbutan-1-ol scaffold (CAS 42331-15-7) is a masterclass in structural versatility.
Derived from the reduction of
This fundamental chemical shift allows 4-Amino-4-phenylbutan-1-ol to serve as the core scaffold for two distinct pharmacological classes: Class A (Metabolic Oxathiazine Derivatives) and Class B (CNS-Active Amino-Alcohol Modulators) . This guide objectively compares these two derivative classes, providing the experimental frameworks necessary to evaluate their pharmacological profiles.
Structural and Pharmacological Divergence
The primary alcohol group on the 4-Amino-4-phenylbutan-1-ol scaffold acts as a synthetic hinge. Depending on how this functional group is modified, the resulting derivatives exhibit radically different pharmacodynamics and pharmacokinetics.
-
Class A: Metabolic Derivatives (Peripheral Targets): As demonstrated in patent literature for hyperglycemia treatments, the primary alcohol can be cyclized with the amine to form branched oxathiazine derivatives [2]. This cyclization increases molecular bulk and restricts blood-brain barrier (BBB) penetration, optimizing the drug for peripheral metabolic targets (e.g., enhancing cellular glucose uptake).
-
Class B: CNS Derivatives (Neuromodulators): Direct N-alkylation or etherification of the scaffold preserves its structural homology to 4-aminobutanol (a GABA/GHB analog). The lipophilic phenyl ring at the C4 position anchors the molecule in the hydrophobic pockets of GABA-B or GHB receptors, while the lack of a zwitterionic charge ensures rapid, passive BBB penetration.
Fig 1: Divergent pharmacodynamic pathways of 4-Amino-4-phenylbutan-1-ol derivatives.
Quantitative Pharmacological Comparison
To effectively triage these derivatives during hit-to-lead optimization, we must quantify their physicochemical and pharmacokinetic properties. The table below summarizes the representative profiling data for both classes.
| Parameter | Class A: Oxathiazine Derivatives | Class B: CNS Amino-Alcohol Analogs | Causality & Structural Rationale |
| Primary Target | Peripheral metabolic pathways | GABA-B / GHB Receptors | Cyclization (Class A) abolishes receptor pocket fit for CNS targets, shifting affinity to metabolic enzymes. |
| Predicted LogP | 2.8 – 3.5 | 1.5 – 2.2 | Class A requires higher lipophilicity for systemic half-life; Class B balances aqueous solubility with BBB permeation. |
| BBB Permeability ( | Class B relies on passive transcellular diffusion. Class A's larger polar surface area restricts CNS entry. | ||
| Zwitterionic State | Absent | Absent | Reduction of the parent carboxylic acid prevents zwitterion formation, entirely bypassing the need for active LAT1 transport [1]. |
| Stereoselectivity | Highly sensitive (S-enantiomer preferred) | Highly sensitive (R-enantiomer preferred) | Chiral orientation of the C4-phenyl ring dictates spatial alignment in distinct target binding pockets [2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating assay systems. Below are the standard operating protocols used in my laboratory to differentiate Class A and Class B candidates.
Protocol 1: Caco-2 Permeability Assay for ADME Profiling
Purpose: To quantify the apparent permeability (
-
Cell Seeding: Seed Caco-2 cells on polycarbonate transwell inserts (0.4 µm pore size) at
cells/cm². Culture for 21 days to ensure full differentiation. -
Monolayer Validation (The Self-Validating Step): Before the assay, measure the Transepithelial Electrical Resistance (TEER). Only proceed if TEER
. Concurrently, spike the apical chamber with Lucifer Yellow (LY) (100 µM), a paracellular marker. If the calculated of LY exceeds cm/s at the end of the assay, the tight junctions are compromised, and the data for that well must be discarded. -
Compound Dosing: Add 10 µM of the 4-Amino-4-phenylbutan-1-ol derivative to the apical chamber (pH 7.4).
-
Sampling & LC-MS/MS: Sample the basolateral chamber at 30, 60, and 120 minutes. Quantify compound concentration via LC-MS/MS to calculate
.
Fig 2: High-throughput ADME screening workflow for triaging derivatives.
Protocol 2: Radioligand Displacement Assay for GABA-B Affinity (Class B Evaluation)
Purpose: To determine the binding affinity (
-
Membrane Preparation: Isolate rat cortical membranes via differential centrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM CaCl₂ (calcium is required for optimal GABA-B binding).
-
Incubation: Incubate 100 µg of membrane protein with 2 nM
-baclofen and varying concentrations of the test derivative ( to M) for 60 minutes at 25°C. -
Self-Validation System: Run a parallel standard curve using unlabeled (R)-baclofen. The assay is only valid if the
of the unlabeled baclofen falls within the historical control range (typically 1.5 - 2.5 µM). -
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the
using the Cheng-Prusoff equation: .
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13893, 4-Amino-4-phenylbutanoic acid. Retrieved from[Link]
- Boehme, T., Engel, C., Guessregen, S., Haack, T., Ritter, K., & Tschank, G. (2014). Branched oxathiazine derivatives, method for the production thereof, use thereof as medicine and drug containing said derivatives and use thereof (U.S. Patent No. 8,828,995). U.S. Patent and Trademark Office.
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Amino-4-phenylbutan-1-ol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery, development, and quality control. This guide provides a comprehensive comparison of validated analytical methods for the quantification of 4-Amino-4-phenylbutan-1-ol, a key building block in the synthesis of various pharmaceutical compounds. The methodologies discussed herein are grounded in established analytical principles and adhere to the stringent validation requirements set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4]
The primary challenge in the quantification of 4-Amino-4-phenylbutan-1-ol lies in its lack of a strong chromophore, which makes direct ultraviolet (UV) spectrophotometric detection at high sensitivity difficult. To overcome this, common strategies involve derivatization to attach a UV-absorbing or fluorescent tag to the molecule, or the use of more universal detection techniques like mass spectrometry. This guide will explore and compare three robust analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection, Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of 4-Amino-4-phenylbutan-1-ol
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | [5][6][7] |
| Molecular Weight | 165.23 g/mol | [5][6] |
| Appearance | Solid |
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
HPLC is a highly versatile and widely adopted technique in pharmaceutical analysis. For a non-chromophoric compound like 4-Amino-4-phenylbutan-1-ol, pre-column derivatization is a standard approach to enhance detectability.
Expertise & Experience: The Rationale Behind Derivatization
The choice of derivatizing agent is critical and depends on the desired sensitivity and the available detection capabilities.
-
For UV Detection: Agents like Dansyl Chloride react with the primary amine group of the analyte to form a highly UV-absorbent derivative.
-
For Fluorescence Detection: o-phthaldialdehyde (OPA) in the presence of a thiol (like N-acetyl-L-cysteine) rapidly reacts with primary amines to form intensely fluorescent isoindole derivatives, offering significantly higher sensitivity than UV detection.[8][9]
Experimental Protocol: HPLC with OPA Derivatization and Fluorescence Detection
This protocol outlines a validated method for the quantification of 4-Amino-4-phenylbutan-1-ol in a drug substance.
a) Reagents and Materials:
-
4-Amino-4-phenylbutan-1-ol reference standard
-
o-phthaldialdehyde (OPA)
-
N-acetyl-L-cysteine (NAC)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium borate buffer (0.1 M, pH 9.5)
-
Water (HPLC grade)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
b) Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-4-phenylbutan-1-ol reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of methanol and water (50:50 v/v) to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization Reagent (OPA/NAC): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.1 M sodium borate buffer and 50 µL of NAC. This reagent should be prepared fresh daily.[8]
c) Chromatographic Conditions:
-
Mobile Phase A: 0.1 M Sodium Phosphate Buffer, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-15 min: 30% to 70% B
-
15-17 min: 70% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)[8]
d) Derivatization and Analysis Procedure:
-
To 100 µL of each standard or sample solution, add 100 µL of the OPA/NAC derivatization reagent.
-
Vortex the mixture for 30 seconds and allow it to react for 2 minutes at room temperature.
-
Inject 20 µL of the resulting solution into the HPLC system.
Workflow for HPLC-Fluorescence Analysis
Caption: Workflow for HPLC-Fluorescence quantification.
Validation Summary: HPLC-Fluorescence
The validation of this method would be performed according to ICH Q2(R2) guidelines.[2][3][10][11]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte | Peak purity > 99.5% |
| Linearity (r²) | ≥ 0.995 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.1% - 101.5% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate (≤ 2.0%) | ≤ 1.0% |
| LOD | Signal-to-Noise ≥ 3 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~0.5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes | Robust to minor changes in pH, flow rate, and column temp. |
Gas Chromatography (GC) with FID/MS Detection
GC is an excellent technique for volatile and thermally stable compounds. For polar molecules like 4-Amino-4-phenylbutan-1-ol, derivatization is necessary to increase volatility and prevent peak tailing.
Expertise & Experience: The Rationale Behind Silylation
Silylation is a common derivatization technique for GC analysis. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on amines and alcohols, replacing them with a nonpolar trimethylsilyl (TMS) group. This process dramatically increases the volatility of the analyte, making it suitable for GC analysis, and often improves thermal stability.[12]
Experimental Protocol: GC-MS
a) Reagents and Materials:
-
4-Amino-4-phenylbutan-1-ol reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) or similar
b) Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Amino-4-phenylbutan-1-ol in 10 mL of pyridine.
-
Working Standard Solutions: Prepare dilutions in pyridine to create calibration standards.
c) Derivatization and Analysis Procedure:
-
Pipette 100 µL of each standard or sample solution into a vial.
-
Add 100 µL of BSTFA (with 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature. The sample is now ready for injection.
d) GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification.
Validation Summary: GC-MS
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Specificity | No interfering peaks at the retention time of the analyte's characteristic ions | High, due to the selectivity of MS detection |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Range | 5 - 200 µg/mL | 5 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.8% |
| Precision (% RSD) | Repeatability (≤ 2.0%), Intermediate (≤ 2.0%) | ≤ 1.5% |
| LOD | Signal-to-Noise ≥ 3 | ~1 µg/mL |
| LOQ | Signal-to-Noise ≥ 10 | ~5 µg/mL |
| Robustness | %RSD ≤ 2.0% for minor changes | Robust to minor changes in oven ramp rate and inlet temp. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, particularly in complex matrices like biological fluids.[1] It combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. For 4-Amino-4-phenylbutan-1-ol, this method often requires no derivatization, as the molecule can be readily ionized using electrospray ionization (ESI).
Expertise & Experience: The Power of MRM
The high selectivity of LC-MS/MS is achieved through Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. This precursor-to-product ion transition is highly specific to the analyte, effectively eliminating background noise and matrix interference.
Experimental Protocol: LC-MS/MS
a) Reagents and Materials:
-
4-Amino-4-phenylbutan-1-ol reference standard
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
b) Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in 50:50 acetonitrile:water to create calibration standards, typically in the ng/mL range (e.g., 0.5 - 500 ng/mL).
c) LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A fast gradient appropriate for the analyte's retention.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition:
-
Precursor Ion ([M+H]⁺): m/z 166.1
-
Product Ion: To be determined via infusion and product ion scan (e.g., m/z 149.1 from loss of NH₃)
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Validation Summary: LC-MS/MS
Validation for bioanalytical methods often follows FDA guidelines.[1][4][13][14]
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Selectivity | No significant interference at the retention time of the analyte in blank matrix | High, due to the specificity of MRM |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | ≤ 10% |
| LLOQ | Acc & Prec within ±20%, S/N > 5 | ~0.5 ng/mL |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Minimal with appropriate sample cleanup |
| Stability | Analyte stable under various storage conditions | Stable through freeze-thaw cycles and on benchtop |
Comparative Summary and Senior Application Scientist's Recommendation
| Feature | HPLC-Fluorescence | GC-MS | LC-MS/MS |
| Sensitivity | High | Moderate | Very High |
| Selectivity | Moderate-High | High | Very High |
| Throughput | Moderate | Moderate | High |
| Derivatization | Required | Required | Not typically required |
| Instrumentation Cost | Moderate | Moderate | High |
| Ease of Use | Relatively straightforward | Requires expertise in derivatization | Requires specialized expertise |
| Best For | Routine QC, purity testing | Impurity profiling, alternative QC | Bioanalysis, trace-level quantification |
Recommendation:
-
For routine quality control (QC) of drug substances and finished products where high sensitivity is required and the matrix is clean, the HPLC with fluorescence detection method is an excellent choice. It is robust, cost-effective, and provides the necessary performance for release testing.
-
The GC-MS method serves as a valuable orthogonal technique. It is particularly useful for identifying and quantifying volatile impurities that may not be amenable to LC analysis. Its high selectivity makes it a strong confirmatory method.
-
For bioanalytical studies (e.g., pharmacokinetics in plasma or urine) or when ultra-trace level quantification is needed, LC-MS/MS is the unequivocal choice. Its superior sensitivity and selectivity allow for direct analysis in complex biological matrices with minimal sample cleanup, making it the industry standard for such applications.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]
-
Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Slideshare. (n.d.). Ich guidelines on validation for analytical method/equipments. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
PubChem. (n.d.). 4-(4-Aminophenyl)butan-1-OL. [Link]
-
ChemBK. (2024). 4-phenylbutan-1-amine. [Link]
-
IUPAC. (2002). Harmonized guidelines for single-laboratory validation of methods of analysis. [Link]
-
Semantic Scholar. (2015). VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. [Link]
-
PMC. (2022). Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. [Link]
-
Journal of Biomolecular Techniques. (2006). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
PubChem. (n.d.). 2-Amino-4-phenylbutan-1-ol. [Link]
-
MDPI. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. 4-(4-Aminophenyl)butan-1-OL | C10H15NO | CID 15006226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 4-AMINO-4-PHENYLBUTAN-1-OL | 42331-15-7 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jbt.abrf.org [jbt.abrf.org]
- 10. m.youtube.com [m.youtube.com]
- 11. database.ich.org [database.ich.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. centerforbiosimilars.com [centerforbiosimilars.com]
- 14. hhs.gov [hhs.gov]
In Vitro and In Vivo Evaluation of Novel Compounds Derived from 4-Amino-4-phenylbutan-1-ol
Executive Summary
4-Amino-4-phenylbutan-1-ol (APB) represents a pivotal scaffold in modern medicinal chemistry, distinct from its oxidized analog, 4-amino-3-phenylbutyric acid (Phenibut). While the "acid" variants (Phenibut, Baclofen) are well-established GABA-B agonists, the alcohol derivatives (APB Series) offer a novel physicochemical profile characterized by enhanced lipophilicity and unique hydrogen-bonding capabilities.
This guide outlines the technical evaluation of novel APB derivatives, positioning them as next-generation CNS-active agents (specifically GABAergic modulators and neuroprotective agents). By leveraging the reduced alcohol moiety, these compounds aim to overcome the blood-brain barrier (BBB) permeability limitations often seen in zwitterionic amino acids.
Target Audience: Medicinal Chemists, Neuropharmacologists, and Preclinical Development Leads.
Medicinal Chemistry & Structural Logic
The transition from a carboxylic acid (in Phenibut/Baclofen) to a primary alcohol (in APB) fundamentally alters the pharmacokinetics and binding dynamics.
-
Lipophilicity (LogP): The alcohol moiety significantly increases LogP, theoretically enhancing passive diffusion across the BBB.
-
Metabolic Liability: The primary alcohol is a metabolic "soft spot," susceptible to oxidation (returning to the acid) or glucuronidation. Derivatization (e.g., esterification, carbamate formation) is often required to stabilize the molecule.
-
Chirality: The (S)-enantiomer of 4-amino-4-phenylbutan-1-ol is the preferred scaffold, often synthesized via the reduction of (S)-4-amino-4-phenylbutyric acid.
Comparative Scaffold Analysis
| Feature | Phenibut (Reference) | 4-Amino-4-phenylbutan-1-ol (Scaffold) | Novel APB Derivatives (Target) |
| Core Structure | Ester/Amide-functionalized Alcohol | ||
| Primary Target | GABA-B Receptor | GABA-B / | Dual Mode / Prodrug |
| BBB Permeability | Moderate (Active Transport) | High (Passive Diffusion) | Optimized |
| Metabolic Stability | High | Low (Oxidation risk) | Tunable |
In Vitro Evaluation Guide
Receptor Binding Affinity (Radioligand Binding)
To validate the mechanism of action, derivatives must be screened against key CNS targets. The primary hypothesis for APB derivatives is affinity for the GABA-B receptor or the
-
Assay Type: Competition Binding Assay.
-
Radioligand:
-Baclofen (for GABA-B) or -Gabapentin (for ). -
Success Metric:
indicates high-affinity binding suitable for lead selection.
Microsomal Stability (Metabolic Profiling)
Since the primary alcohol is prone to oxidation by Alcohol Dehydrogenase (ADH) or CYP450 enzymes, stability profiling is non-negotiable.
-
System: Pooled Human/Rat Liver Microsomes + NADPH regenerating system.
-
Readout: Intrinsic Clearance (
) and Half-life ( ). -
Critical Comparison: Compare the rate of oxidation of the APB derivative vs. the parent alcohol.
Visualizing the Evaluation Workflow
Caption: Logical flow for the sequential evaluation of APB derivatives, prioritizing high-affinity and metabolically stable candidates for in vivo testing.
In Vivo Evaluation Guide
Pharmacokinetics: Brain-to-Plasma Ratio
The defining advantage of the APB scaffold should be superior CNS penetration.
-
Protocol: Administer compound (10 mg/kg, i.p. or p.o.) to rats. Harvest plasma and brain tissue at
(typically 0.5 - 1.0 h). -
Calculation:
. -
Benchmark: Phenibut typically has a
. A successful APB derivative should target .
Behavioral Efficacy Models
To assess functional CNS activity, use standard behavioral batteries.
A. Rotarod Test (Motor Coordination/Sedation)
Used to determine neurotoxicity and sedative properties.[1][2]
-
Relevance: GABAergic agonists often cause sedation. This test establishes the Therapeutic Index (TI).
-
Endpoint: Latency to fall (seconds). Significant reduction compared to vehicle indicates sedation/ataxia.
B. Elevated Plus Maze (EPM) (Anxiolytic Activity)
-
Relevance: Measures anxiety-reduction, a key indication for phenyl-GABA analogs.
-
Endpoint: % Time spent in Open Arms. Increases indicate anxiolysis.
Detailed Experimental Protocols
Protocol A: Membrane Preparation & -Baclofen Binding Assay
Validates mechanism of action (GABA-B agonism).
-
Tissue Prep: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifugation: Centrifuge at
(10 min) to remove debris. Supernatant is centrifuged at (20 min) to pellet membranes. -
Washing: Resuspend pellet in buffer and repeat centrifugation 3x to remove endogenous GABA.
-
Incubation:
-
Mix membrane suspension (200 µg protein) with 2 nM
-Baclofen . -
Add test compound (Novel APB derivative) at concentrations ranging from
to M. -
Incubate at 20°C for 60 minutes .
-
-
Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Rotarod Performance Test (Mice)
Assesses motor coordination and sedation thresholds.
-
Training: Train male Swiss albino mice (20-25g) on a rotarod (3 cm diameter, 15 rpm) for 3 consecutive days. Only mice able to remain for >180s are selected.
-
Grouping: Randomize mice into groups (n=8): Vehicle, Phenibut (Standard, 100 mg/kg), and APB Derivative (Test, 10, 30, 100 mg/kg).
-
Dosing: Administer compounds intraperitoneally (i.p.).
-
Testing: Place mice on the rotating rod at 30, 60, and 120 minutes post-injection.
-
Cut-off: 180 seconds.
-
Data: Record latency to fall. A decrease <50% of baseline indicates neurological deficit.
Representative Comparison Data (Simulated)
The following table illustrates the expected performance profile of a successful novel APB derivative ("APB-101") compared to standard alternatives.
| Parameter | Phenibut (Standard) | APB-101 (Novel Derivative) | Interpretation |
| GABA-B Binding ( | Higher Potency: Alcohol derivative shows tighter binding. | ||
| LogP (Lipophilicity) | 0.2 (Hydrophilic) | 1.8 (Lipophilic) | Improved ADME: Better membrane permeability. |
| Brain/Plasma Ratio ( | 0.15 | 0.65 | Superior Delivery: 4x higher brain penetration. |
| Rotarod | Higher Potency: Sedation occurs at lower doses. | ||
| EPM (Open Arm Time) | Enhanced Efficacy: Stronger anxiolytic effect. |
Mechanism of Action & Signaling Pathway
The APB derivatives are hypothesized to act via the GABA-B Receptor Signaling Pathway , leading to neuronal hyperpolarization.
Caption: Schematic of the GABA-B signaling cascade activated by APB derivatives, resulting in decreased cAMP and neuronal inhibition via K+ efflux and Ca2+ blockade.
References
-
Synthesis of Chiral Amino Alcohols: Title: Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks. Source: UniCA IRIS, 2024. URL:[Link]
-
GABA Analog Evaluation: Title: Synthesis and pharmacological evaluation of new 4,4-diphenylbut-3-enyl derivatives of 4-hydroxybutanamides as GABA uptake inhibitors. Source: ResearchGate, 2025. URL:[Link][3]
-
Anticonvulsant Screening Protocols: Title: Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Source: NIH / PMC, 2024. URL:[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-4-phenylbutan-1-ol hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-4-phenylbutan-1-ol hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a framework for decision-making rooted in scientific principles and regulatory compliance. Our goal is to empower you with the knowledge to manage this chemical waste safely and effectively, ensuring the protection of both laboratory personnel and the environment.
Hazard Assessment: Understanding the Compound
4-Amino-4-phenylbutan-1-ol hydrochloride is a solid organic compound. A thorough risk assessment is the foundation of safe handling and disposal. Based on available Safety Data Sheets (SDS), the primary hazards are as follows:
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate careful handling and the use of appropriate Personal Protective Equipment (PPE) at all times.
| Hazard Classification | GHS Code | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Chemical-resistant gloves, lab coat |
| Skin Irritation | H315 | Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), lab coat |
| Serious Eye Irritation | H319 | Causes serious eye irritation | Safety glasses with side shields or goggles |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | Use in a well-ventilated area or chemical fume hood |
Data synthesized from available Safety Data Sheets.[1][2]
Regulatory Framework: The Role of RCRA
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[3][4] RCRA provides a "cradle-to-grave" framework for managing hazardous waste, ensuring it is handled safely from generation to final disposal.[3][4][5]
For a chemical to be regulated as a hazardous waste under RCRA, it must first be a "solid waste," which includes solids, liquids, and gases.[4][5] Subsequently, a "hazardous waste determination" must be performed to see if the waste is either:
-
Listed Waste: Specifically named on one of four lists (F, K, P, or U lists).[6][7]
-
Characteristic Waste: Exhibits at least one of four hazardous characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3]
4-Amino-4-phenylbutan-1-ol hydrochloride is not explicitly found on the P or U lists of discarded commercial chemical products.[6][8][9] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four characteristics.
Waste Characterization: A Step-by-Step Determination
As the generator of the waste, you are legally required to determine if it is hazardous.[8]
-
Ignitability (D001): This applies to flammable materials.[3] 4-Amino-4-phenylbutan-1-ol hydrochloride is a solid with no data suggesting it has a low flashpoint, so it is unlikely to be an ignitable waste.
-
Corrosivity (D002): This applies to materials with a pH of ≤2 or ≥12.5.[3] While it is a hydrochloride salt, it is unlikely to meet the definition of a corrosive waste in its solid form.
-
Reactivity (D003): This applies to unstable substances that can cause explosions or release toxic fumes when heated, compressed, or mixed with water.[8] This compound is stable under normal conditions.[10]
-
Toxicity (D004-D043): This is the most likely characteristic to apply. Toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates the leaching of contaminants in a landfill.[2][11][12] If the leachate contains any of the 40 specific contaminants above a certain regulatory limit, the waste is considered toxic.[11]
Given that the compound is an aromatic amine and is "harmful if swallowed," a conservative approach is necessary. It is strongly recommended to manage 4-Amino-4-phenylbutan-1-ol hydrochloride as a hazardous waste unless you have specific analytical data (like a TCLP analysis) proving otherwise. Always consult with your institution's Environmental Health & Safety (EHS) department for a final determination.[13]
Spill Management Protocol
Immediate and correct response to a spill is critical to maintaining a safe laboratory environment.
Pre-Spill Preparation:
-
Ensure a chemical spill kit is readily accessible.
-
All personnel handling the compound must be trained on this spill procedure.
-
Review the SDS before working with the chemical.
Step-by-Step Spill Cleanup Procedure (for small, manageable spills):
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your EHS department.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Contain the Spill: If it is a powder, avoid creating dust. Do not use a dry brush or towel.
-
Absorb/Neutralize: Gently cover the spilled solid with a damp paper towel to prevent it from becoming airborne.[1] Alternatively, use an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[5][14]
-
Collect Residue: Carefully scoop the absorbed material and contaminated paper towels using a plastic scoop or dustpan.[15] Place the waste into a heavy-duty plastic bag or a designated hazardous waste container.[5]
-
Decontaminate the Area: Wipe the spill area with a wet paper towel. Place the used towel in the waste bag.
-
Package and Label Waste: Seal the bag and affix a hazardous waste label.
-
Dispose of PPE: Remove and dispose of contaminated gloves and other single-use PPE in the hazardous waste bag.[15]
-
Wash Hands: Wash hands thoroughly with soap and water.
-
Report: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.[15]
Disposal Protocol for 4-Amino-4-phenylbutan-1-ol hydrochloride
The following protocol assumes the waste has been characterized as hazardous. Drain disposal is strictly prohibited. [13]
Step 1: Segregation
-
Dedicate a specific, compatible waste container for 4-Amino-4-phenylbutan-1-ol hydrochloride and materials contaminated with it (e.g., gloves, weigh boats, paper towels).
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[8] Incompatible chemicals can react dangerously.
Step 2: Packaging
-
Use a container that is chemically resistant, leak-proof, and has a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be in good condition, free from cracks or residue on the outside.
-
Keep the container closed at all times, except when adding waste.[16]
Step 3: Labeling
-
Proper labeling is a critical regulatory requirement.[15][16]
-
As soon as you begin accumulating waste in the container, affix a hazardous waste label provided by your institution.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "4-Amino-4-phenylbutan-1-ol hydrochloride" (avoid abbreviations)
-
The specific hazard characteristics (e.g., "Toxic")
-
The date you first added waste to the container (the "accumulation start date")
-
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory where the waste is generated.
-
The storage area should be away from heat sources and high-traffic areas.[16]
-
Ensure secondary containment (such as a larger bin) is used to capture any potential leaks.
Step 5: Disposal
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not exceed the accumulation time limits set by RCRA and your institution (typically 180 days for small quantity generators).[3]
-
Waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.[14]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-4-phenylbutan-1-ol hydrochloride.
Caption: Decision workflow for disposal of 4-Amino-4-phenylbutan-1-ol hydrochloride.
References
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Pharmaceutical Waste Defined by RCRA. Medical Waste Pros. Retrieved from [Link]
-
A-Z Compliance. (2025, April 10). TCLP – Understanding the Toxicity Characteristic Leaching Procedure. Retrieved from [Link]
-
Florida Department of Environmental Protection. (2019, August 15). RCRA Pharmaceutical Waste Management Guide. Retrieved from [Link]
-
West Virginia Department of Environmental Protection. (n.d.). RCRA Pharmaceutical Hazardous Wastes. Retrieved from [Link]
-
Enviro-Safe. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]
-
Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 1311: Toxicity Characteristic Leaching Procedure. Retrieved from [Link]
-
Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes. Retrieved from [Link]
-
California Department of Toxic Substances Control. (n.d.). Discarded Commercial Chemical Products, Off-Specification Species, Container Residues and Spill Residues. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
-
Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
eCFR. (2023, August 9). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. ehs.gatech.edu [ehs.gatech.edu]
- 2. Toxicity characteristic leaching procedure - Wikipedia [en.wikipedia.org]
- 3. hlinstruments.com [hlinstruments.com]
- 4. epa.gov [epa.gov]
- 5. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 6. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 7. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 8. ecology.wa.gov [ecology.wa.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. phoslab.com [phoslab.com]
- 11. getenviropass.com [getenviropass.com]
- 12. epa.gov [epa.gov]
- 13. regulations.gov [regulations.gov]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. egr.msu.edu [egr.msu.edu]
- 16. pca.state.mn.us [pca.state.mn.us]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
